molecular formula C15H15N3O3S B2501491 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide CAS No. 898656-84-3

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Número de catálogo: B2501491
Número CAS: 898656-84-3
Peso molecular: 317.36
Clave InChI: SYBKZZYVNCLHCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
The exact mass of the compound 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-13-2-1-9-16-10-13)11-3-7-14(8-4-11)22(20,21)18-12-5-6-12/h1-4,7-10,12,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKZZYVNCLHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Cyclopropylsulfamoyl Benzamide Scaffold: A Privileged Motif in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropylsulfamoyl benzamide core is a compelling structural motif that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, exploring its interactions with key biological targets, including human nucleoside triphosphate diphosphohydrolases (h-NTPDases), protein kinases, and carbonic anhydrases. We delve into the nuanced roles of the cyclopropyl group, the sulfamoyl linker, and the benzamide core, elucidating how modifications to these components modulate biological activity. Detailed experimental protocols for the synthesis of a representative compound and for pertinent biological assays are provided to ensure methodological reproducibility. Furthermore, we visualize the intricate signaling pathways associated with the primary targets of this scaffold, offering a deeper understanding of its mechanism of action and therapeutic potential in oncology, inflammation, and beyond.

Introduction: The Emergence of a Versatile Scaffold

The confluence of a cyclopropyl ring, a sulfamoyl linker, and a benzamide core gives rise to a chemical scaffold with a unique combination of structural rigidity, metabolic stability, and hydrogen-bonding capabilities. This has made the cyclopropylsulfamoyl benzamide framework a fertile ground for the discovery of novel therapeutic agents. The individual components of this scaffold are themselves well-established pharmacophores, and their synergistic combination has led to the identification of potent modulators of diverse biological targets. This guide will dissect the SAR of this promising scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The Pivotal Role of the Constituent Moieties

The biological activity of cyclopropylsulfamoyl benzamides is a composite of the properties of its three key components:

  • The Cyclopropyl Group: This small, strained ring is a valuable asset in drug design. It imparts conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity.[1][2] The high C-H bond dissociation energy of the cyclopropyl ring also makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[3] Furthermore, the cyclopropyl group can increase potency and brain permeability.[4]

  • The Sulfamoyl Group: The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of approved drugs.[5][6] It is a versatile functional group that can act as a hydrogen-bond donor and acceptor, facilitating strong interactions with biological targets. In many instances, the sulfonamide group serves as a key zinc-binding feature, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[7]

  • The Benzamide Core: The benzamide scaffold is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects.[8][9] Its aromatic nature allows for a variety of substitutions, enabling fine-tuning of the molecule's electronic and steric properties to optimize target engagement and selectivity.[10]

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of the cyclopropylsulfamoyl benzamide scaffold is underscored by its ability to be tailored to interact with a range of biological targets. The following sections explore the SAR of this scaffold against several key target classes.

Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

The h-NTPDases are a family of ecto-enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[11] Dysregulation of purinergic signaling is implicated in a variety of pathological conditions, including thrombosis, inflammation, and cancer.[4][12] Cyclopropylsulfamoyl benzamides have emerged as potent and selective inhibitors of several h-NTPDase isoforms.[11][12]

Key SAR Insights for h-NTPDase Inhibition:

  • Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen is a critical determinant of potency and selectivity. A cyclopropyl group at this position has been shown to be particularly effective for potent inhibition.[7]

  • Substitution on the Benzamide Nitrogen: The substituent on the benzamide nitrogen also significantly influences activity. For instance, a cyclopropyl group on the benzamide nitrogen of a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid derivative leads to a potent inhibitor of h-NTPDase2.[11][12]

  • Substitution on the Benzene Ring: The substitution pattern on the benzamide phenyl ring can enhance inhibitory potency. Halogenation, particularly chlorination, has been shown to be beneficial.[7][11] For example, a chloro substituent at the 2-position of the benzoic acid ring is present in several potent h-NTPDase inhibitors.[11][12]

Table 1: Inhibitory Activity of Representative Cyclopropylsulfamoyl Benzamides against h-NTPDase Isoforms

Compound IDR1 (Sulfamoyl)R2 (Benzamide)Benzamide Ring Substitutionh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)Reference
1 CyclopropylH2-Chloro>50>50>500.28 ± 0.07[11]
2 CyclopropylCyclopropyl2-Chloro>500.13 ± 0.011.13 ± 0.091.34 ± 0.12[11][12]

Purinergic Signaling Pathway

The following diagram illustrates the central role of h-NTPDases (also known as CD39) in the purinergic signaling cascade.

Purinergic_Signaling cluster_response Cellular Responses ATP Extracellular ATP P2R P2 Receptors (P2X, P2Y) Pro-inflammatory/Pro-cancer ATP->P2R Activates NTPDase h-NTPDase (CD39) (Target of Inhibition) ATP->NTPDase Hydrolysis ADP ADP ADP->P2R Activates ADP->NTPDase Hydrolysis AMP AMP CD73 Ecto-5'-nucleotidase (CD73) AMP->CD73 Hydrolysis Ado Adenosine P1R P1 Receptors (A1, A2A, A2B, A3) Immunosuppressive Ado->P1R Activates NTPDase->ADP NTPDase->AMP CD73->Ado Inhibitor Cyclopropylsulfamoyl Benzamide Inhibitor Inhibitor->NTPDase Inhibits VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Potential Kinase Inhibitor Inhibitor->VEGFR2 Inhibits CAIX_Tumor_Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp HCO3 HCO₃⁻ CAIX_exp->HCO3 H_ion H⁺ CAIX_exp->H_ion CO2 CO₂ CO2->CAIX_exp H2O H₂O H2O->CAIX_exp pHi Intracellular Alkalinization (↑pHi) HCO3->pHi pHe Extracellular Acidosis (↓pHe) H_ion->pHe Invasion Invasion & Metastasis pHe->Invasion Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibitor CA IX Inhibitor Inhibitor->CAIX_exp Inhibits

Caption: Role of CA IX in the tumor microenvironment.

Experimental Protocols

To facilitate further research and development of cyclopropylsulfamoyl benzamides, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound and for key biological assays.

Synthesis of 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide

This protocol is adapted from the general procedures for the synthesis of sulfamoyl-benzamide derivatives.

[12]Step 1: Synthesis of 2-chloro-5-(chlorosulfonyl)benzoic acid

  • To a stirred solution of 2-chlorobenzoic acid (1.0 eq) in excess chlorosulfonic acid (5-10 eq), heat the reaction mixture at 60-80°C for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid

  • Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add cyclopropylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Acidify the residue with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid.

Step 3: Synthesis of 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide

  • To a solution of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (1.0 eq) in an anhydrous solvent like DCM or DMF, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide.

Experimental Workflow for Synthesis

Synthesis_Workflow Start 2-Chlorobenzoic Acid Step1 Chlorosulfonation (HSO₃Cl) Start->Step1 Intermediate1 2-chloro-5-(chlorosulfonyl)benzoic acid Step1->Intermediate1 Step2 Sulfonamide Formation (Cyclopropylamine, Base) Intermediate1->Step2 Intermediate2 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid Step2->Intermediate2 Step3 Amide Coupling (Cyclopropylamine, EDC, DMAP) Intermediate2->Step3 FinalProduct 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide Step3->FinalProduct

Caption: Synthetic workflow for a representative compound.

In Vitro h-NTPDase Inhibition Assay

This protocol is based on the malachite green assay, which measures the inorganic phosphate released from ATP or ADP hydrolysis.

[7]1. Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 2 mM MgCl₂. 2. Prepare the inhibitor solutions: Dissolve the test compounds in DMSO to make stock solutions and then dilute to the desired concentrations in the reaction buffer. 3. Enzyme and inhibitor pre-incubation: In a 96-well plate, add the reaction buffer, the h-NTPDase enzyme preparation, and the inhibitor solutions. Incubate for 10-15 minutes at 37°C. 4. Initiate the reaction: Add the substrate (ATP or ADP) to each well to start the enzymatic reaction. The final substrate concentration should be close to its Km value. 5. Incubate: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range. 6. Stop the reaction and develop color: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced. 7. Measure absorbance: Read the absorbance at a wavelength of 620-650 nm using a microplate reader. 8. Data analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay.

[11][13]1. Prepare the kinase reaction buffer: Typically contains a buffer (e.g., HEPES or Tris-HCl), MgCl₂, MnCl₂, and a reducing agent like DTT. 2. Prepare inhibitor dilutions: Serially dilute the test compounds in the kinase reaction buffer. 3. Set up the reaction plate: In a 96-well plate, add the kinase buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the inhibitor dilutions. 4. Initiate the reaction: Add the recombinant VEGFR-2 enzyme to each well. 5. Incubate: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes). 6. Detect ATP consumption: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity. 7. Measure luminescence: Read the luminescence signal using a microplate reader. 8. Data analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is a colorimetric assay based on the esterase activity of CA.

1. Prepare the assay buffer: A suitable buffer such as Tris-HCl (pH 7.5). 2. Prepare inhibitor and enzyme solutions: Dilute the test compounds and the purified CA isoform (e.g., CA IX) to the desired concentrations in the assay buffer. 3. Set up the reaction: In a 96-well plate, add the assay buffer, the CA enzyme, and the inhibitor solutions. 4. Initiate the reaction: Add an ester substrate, such as p-nitrophenyl acetate (p-NPA). The active enzyme will hydrolyze the substrate to produce p-nitrophenol, which is yellow. 5. Monitor the reaction: Measure the increase in absorbance at 400-405 nm over time using a microplate reader. 6. Data analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 or Ki value.

Conclusion and Future Perspectives

The cyclopropylsulfamoyl benzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The unique combination of a conformationally constraining and metabolically robust cyclopropyl group, a versatile hydrogen-bonding sulfamoyl linker, and a readily modifiable benzamide core provides a rich chemical space for exploration. The demonstrated activity against h-NTPDases highlights the potential of this scaffold in modulating purinergic signaling for the treatment of cancer and inflammatory diseases. Furthermore, the strong potential for developing potent and selective kinase and carbonic anhydrase inhibitors warrants further investigation.

Future research in this area should focus on:

  • Expanding the SAR: Systematic modification of all three components of the scaffold and evaluation against a broader panel of biological targets will be crucial to fully understand its potential.

  • Structure-Based Drug Design: Obtaining crystal structures of cyclopropylsulfamoyl benzamides in complex with their target proteins will enable rational design of more potent and selective inhibitors.

  • Pharmacokinetic and In Vivo Studies: Promising compounds should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the cyclopropylsulfamoyl benzamide scaffold.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ferreira, M. J. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Giorgioni, G., Bonifazi, A., Botticelli, L., Cifani, C., & Del Bello, F. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Medicinal Research Reviews. [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 180-184. [Link]

  • Wang, M., et al. (2017). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 8(11), 1153–1158. [Link]

  • Genin, M. J. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1239-1253. [Link]

  • Corey, V. C., et al. (2020). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. ACS Infectious Diseases, 6(5), 1098–1109. [Link]

  • Wang, M. W., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(21), 3567-3604. [Link]

  • ResearchGate. (2024). Piperidyl benzamides SAR: bicyclic amine modifications. ResearchGate. [Link]

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  • Sanna, M., et al. (2017). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. Scientific Reports, 7(1), 2533. [Link]

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  • Maccallini, C., et al. (2012). Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 57, 218–227. [Link]

  • Itoh, T., et al. (2018). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 16(2), 241–245. [Link]

  • Valente, S., et al. (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. ACS Medicinal Chemistry Letters, 4(11), 1101–1106. [Link]

  • Google Patents. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.
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  • Kim, H. J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694–3698. [Link]

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Comprehensive Physicochemical Profiling and Experimental Applications of C15H15N3O3S (p-nitro-Pifithrin-α)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently consult on experimental failures in cellular stress models. A recurring culprit is the mishandling of small-molecule inhibitors. The molecular formula C15H15N3O3S corresponds to p-nitro-Pifithrin-α (p-nitro-PFT-α) , a highly potent, cell-permeable inactivator of the p53 tumor suppressor protein[1].

Unlike its parent compound (Pifithrin-α), the addition of a p-nitro group fundamentally alters this molecule's lipophilicity and biological half-life. This technical guide provides a field-proven, causality-driven framework for utilizing C15H15N3O3S in advanced applications, ranging from rescuing viral-induced apoptosis[2] to enhancing CRISPR/prime editing efficiencies in human pluripotent stem cells (hPSCs)[3].

Part 1: Physicochemical Identity & Quantitative Profiling

Understanding the physical properties of C15H15N3O3S is the first step in designing a reproducible assay. A critical field insight is distinguishing between the free base and the hydrobromide (HBr) salt forms, as failing to account for the salt weight will result in a ~20% error in molarity calculations[1].

Table 1: Physicochemical Properties of p-nitro-PFT-α
PropertyValue (Free Base)Value (HBr Salt)Experimental Implication
Molecular Formula C15H15N3O3S[4]C15H15N3O3S • HBr[1]Determines exact mass for stock solutions.
Molecular Weight 317.37 g/mol [4]398.30 g/mol [1]Critical: Adjust mass calculations based on vendor lot.
Solubility (DMSO) ≥ 1 mg/mL[1]≥ 1 mg/mL[1]Requires non-aqueous primary reconstitution.
Solubility (Aqueous) Insoluble0.1 mg/mL (1:10 PBS)[1]Must be diluted immediately prior to cellular application.
Active Half-Life ~8 hours (in media)[1]~8 hours (in media)[1]Dictates pre-incubation timing for assay design.

Part 2: Mechanistic Causality (E-E-A-T)

Why choose p-nitro-PFT-α over standard pifithrin-α? The causality lies in its structural evolution. In biological media, p-nitro-PFT-α undergoes a slow, spontaneous cyclization into p-nitro cyclic pifithrin-α (t½ = 8 h)[1]. This cyclized moiety is the true active pharmacophore. It works by blocking the p53-dependent transactivation of pro-apoptotic genes (such as p21/WAF1 and Bax) without intercalating into DNA, making it up to 10-fold more potent than the parent compound[1].

Mechanism Stress Cellular Stress (Viral Infection, CRISPR) p53 p53 Activation & Nuclear Translocation Stress->p53 Triggers Transcription p53-Dependent Transactivation (p21, Bax) p53->Transcription Promotes Inhibitor p-nitro-Pifithrin-α (C15H15N3O3S) Inhibitor->Transcription Blocks Transactivation Apoptosis Apoptosis / Cell Death Transcription->Apoptosis Induces

Figure 1: Mechanistic pathway of p53-dependent apoptosis and targeted inhibition by p-nitro-PFT-α.

Table 2: Comparative Efficacy Profile
ParameterStandard Pifithrin-αp-nitro-Pifithrin-α
Cell Permeability ModerateHigh (Driven by p-nitro group)
Relative Potency 1x (Baseline)10x [1]
Primary Use Case Basic in vitro screeningStem cell editing, in vivo models [3]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that explicitly prove the compound remained in solution and the stressor functioned as intended.

Protocol 1: Reconstitution and Matrix Preparation

Because C15H15N3O3S is highly hydrophobic, direct aqueous dissolution will cause micro-precipitation, leading to erratic dosing and false negatives.

  • Calculate Mass: Verify if your vial is the free base (317.37 g/mol ) or HBr salt (398.3 g/mol )[1]. To make a 10 mM stock of the HBr salt, dissolve 3.98 mg in 1 mL of anhydrous DMSO.

  • Primary Dissolution: Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes until visually clear.

  • Aqueous Dilution (Critical Step): Do not store aqueous dilutions. Immediately prior to treating cells, dilute the DMSO stock 1:10 into pre-warmed PBS (pH 7.2) to achieve a 0.1 mg/mL working intermediate[1], then spike directly into culture media.

Protocol 2: Transient p53 Inhibition for hPSC Prime Editing

Stem cells are highly sensitive to the DNA nicking involved in prime editing, which triggers p53-mediated apoptosis. Transient inhibition with p-nitro-PFT-α significantly enhances editing efficiency[3].

  • Pre-Incubation: Treat hPSCs with 10 µM p-nitro-PFT-α in standard culture media for 2 hours prior to electroporation. Causality: This 2-hour window is mandatory to allow the prodrug to convert into its active cyclized form.

  • Transfection: Co-deliver the prime editing machinery (PE2/PE3) via electroporation[3].

  • Self-Validation Check: Maintain a "Vehicle + Electroporation" control well. If this well does not show >40% cell death, the electroporation stress was insufficient, invalidating the rescue data.

  • Washout: At 24 hours post-transfection, completely replace the media with inhibitor-free media. Causality: Prolonged p53 inhibition risks genomic instability; transient 24-hour suppression is sufficient for editing survival without compromising genome-wide safety.

Protocol 3: Rescuing Viral-Induced Apoptosis (ZIKV Model)

p-nitro-PFT-α dose-dependently decreases Caspase-3 positive cells during Zika Virus (ZIKV) infection[2].

  • Infection: Infect human neural progenitor cells (hNPCs) with ZIKV at an MOI of 5[2].

  • Treatment: Immediately apply 25 µM of p-nitro-PFT-α[2].

  • Endpoint Assay: At 48 hours post-infection, quantify Caspase-3 cleavage via flow cytometry or Western blot.

Protocol Prep 1. Reconstitution DMSO (10 mM Stock) Dilution 2. Aqueous Dilution Media/PBS (Fresh) Prep->Dilution Incubation 3. Pre-incubation 10-25 µM for 2 Hours Dilution->Incubation Assay 4. Stress Induction & Viability Assay Incubation->Assay

Figure 2: Self-validating experimental workflow for p-nitro-PFT-α preparation and cell treatment.

References

  • Li, et al. (2022). Transient inhibition of p53 enhances prime editing and cytosine base-editing efficiencies in human pluripotent stem cells. Nature Communications, 13(1):6354. Retrieved from:[Link]

  • NIH / PubMed Central. Molecular signatures associated with ZIKV exposure in human cortical neural progenitors. Retrieved from:[Link]

Sources

In-Depth Technical Guide: Design, Synthesis, and Profiling of 4-(Cyclopropylsulfamoyl)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(cyclopropylsulfamoyl)-N-(pyridin-3-yl)benzamide (SMILES: O=C(Nc1cccnc1)c2ccc(S(=O)(=O)NC3CC3)cc2) represents a highly privileged chemotype in modern medicinal chemistry. By integrating a rigid benzamide core, a hydrogen-bond-directing pyridine ring, and a lipophilicity-modulating cyclopropylsulfamoyl tail, this scaffold serves as a foundational architecture for targeting complex signaling proteins, including Lysophosphatidic Acid Receptor 1 (LPA1)[1] and various kinase/caspase domains.

This whitepaper provides a comprehensive, causality-driven guide to the physicochemical rationale, step-by-step synthetic methodologies, and biological profiling workflows required to develop and validate this molecular entity.

Physicochemical & Pharmacophore Rationale

The structural design of this molecule is not arbitrary; every functional group serves a specific thermodynamic or pharmacokinetic purpose. Understanding the causality behind these structural choices is critical for downstream lead optimization.

Quantitative Data Summary
PropertyValueCausality / Impact
Molecular Weight 317.08 g/mol Optimal for oral bioavailability; strictly compliant with Lipinski's Rule of 5.
cLogP ~1.8 - 2.2Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 83.4 ŲEnsures robust cellular penetration (well below the 140 Ų threshold).
Hydrogen Bond Donors (HBD) 2Provided by the amide and sulfonamide NH groups; critical for target binding.
Hydrogen Bond Acceptors (HBA) 4Provided by the pyridine nitrogen and sulfonyl/carbonyl oxygens.
Rotatable Bonds 4Low conformational flexibility minimizes the entropic penalty upon target binding.
Structural Causality
  • Pyridine-3-yl Motif: The nitrogen atom at the 3-position provides a precise trajectory for hydrogen bonding with the backbone NH of kinase hinge regions or specific transmembrane residues in GPCRs.

  • Benzamide Linker: Provides a rigid vector that dictates the spatial orientation of the molecule, locking the pharmacophore into an active conformation.

  • Cyclopropylsulfamoyl Tail: A cyclopropyl group is deliberately chosen over a tert-butyl or linear alkyl group. It restricts the conformational flexibility of the sulfonamide, reducing the entropic penalty upon binding. Furthermore, it maintains a lower lipophilicity (LogP contribution ~1.0), which is critical for avoiding hERG liabilities and maintaining metabolic stability against CYP450-mediated oxidation.

Synthetic Workflow and Methodologies

The synthesis of 4-(cyclopropylsulfamoyl)-N-(pyridin-3-yl)benzamide requires overcoming the inherent low nucleophilicity of 3-aminopyridine. The workflow below details a self-validating, two-step protocol designed for high yield and purity.

Synthesis SM1 4-(Chlorosulfonyl)benzoic acid Int1 4-(Cyclopropylsulfamoyl)benzoic acid SM1->Int1 Sulfonamidation SM2 Cyclopropylamine (TEA, DCM, 0°C) SM2->Int1 Prod 4-(Cyclopropylsulfamoyl)- N-pyridin-3-ylbenzamide Int1->Prod Amide Coupling SM3 3-Aminopyridine (HATU, DIPEA, DMF) SM3->Prod

Fig 1: Two-step synthetic workflow for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide.

Step 1: Synthesis of 4-(Cyclopropylsulfamoyl)benzoic acid
  • Reaction Setup: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (TEA, 2.5 eq) followed by the dropwise addition of cyclopropylamine (1.2 eq).

  • Causality of Choice: The reaction is strictly performed at 0 °C to prevent the exothermic degradation of the highly reactive sulfonyl chloride and to minimize bis-sulfonylation side reactions. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of cyclopropylamine and driving the equilibrium forward.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The protocol is validated when the starting material (Rf ~0.6) completely disappears and a highly polar spot (Rf ~0.2) emerges. Quenching with 1N HCl precipitates the intermediate, validating the successful formation of the sulfonamide acid.

Step 2: Amide Coupling with 3-Aminopyridine
  • Reaction Setup: Dissolve 4-(cyclopropylsulfamoyl)benzoic acid (1.0 eq) and 3-aminopyridine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq) at room temperature.

  • Causality of Choice: 3-aminopyridine is inherently electron-deficient and a poor nucleophile. Standard carbodiimides (EDC/DIC) often fail or require prolonged heating, leading to degradation. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The nitrogen at the 7-position of the HOAt leaving group provides an intramolecular hydrogen bond that coordinates the incoming weak amine, drastically accelerating the nucleophilic attack[2]. This reagent is proven to be vastly superior for heteroarylamines[3].

  • Self-Validation: Analyze the reaction mixture via LC-MS after 2 hours. The system self-validates when the chromatogram shows the complete consumption of the intermediate mass (m/z 241) and the exclusive emergence of the target product peak at m/z 318.09 [M+H]+.

Biological Profiling & Target Engagement

Compounds featuring this specific architecture are frequently profiled against GPCRs (like LPA1) and downstream kinases (like ROCK) to evaluate their potential in treating fibrotic diseases and cancer metastasis.

Pathway Target LPA1 Receptor / ROCK Effector Myosin Light Chain (MLC) Target->Effector Phosphorylation Blocked Ligand Target Compound (Inhibitor) Ligand->Target Competitive Inhibition Response Actomyosin Contraction Effector->Response Downstream Effect

Fig 2: Mechanism of action targeting the LPA1/ROCK signaling axis.

In Vitro Target Engagement: HTRF Assay Protocol
  • Preparation: Plate the target protein (e.g., ROCK1 kinase domain or LPA1 membrane prep) in a 384-well low-volume microplate.

  • Compound Incubation: Dispense the synthesized compound (serial dilution from 10 µM to 0.1 nM) using an acoustic liquid handler.

  • Detection: Add the europium cryptate-labeled antibody (donor) and the XL665-labeled tracer (acceptor).

  • Causality of Choice: The Homogeneous Time-Resolved Fluorescence (HTRF) format is deliberately chosen over standard fluorescence polarization. The pyridine-benzamide scaffold can occasionally exhibit intrinsic auto-fluorescence. The time-resolved delay (typically 50 µs) in HTRF ensures that short-lived background compound fluorescence decays entirely before the emission is recorded, providing an artifact-free, high signal-to-noise ratio.

  • Self-Validation: Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm). The assay is strictly self-validating only if the calculated Z'-factor is > 0.6 on the control plates. This mathematically confirms that the dynamic range is sufficient to accurately determine the IC50 of the compound without false positives.

References

  • WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • BindingDB BDBM10580 (3S)-3-{[5-(cyclopropylsulfamoyl)
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Publications URL
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PMC / NIH URL

Sources

Methodological & Application

Protocol for synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and high-yielding two-step synthetic protocol for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide, a versatile benzamide scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics.

Strategic Overview & Synthetic Rationale

The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide requires the sequential functionalization of a bifunctional starting material: 4-(chlorosulfonyl)benzoic acid. The protocol is divided into two distinct transformations:

  • Sulfonamidation (Schotten-Baumann type): The selective reaction of the highly electrophilic sulfonyl chloride group with cyclopropylamine. This is performed in a mixed aqueous-organic solvent system to maintain the solubility of the carboxylic acid moiety while neutralizing the HCl byproduct[1].

  • Amide Coupling: The condensation of the resulting intermediate with 3-aminopyridine. Because 3-aminopyridine is a weakly nucleophilic aromatic amine, standard carbodiimide reagents (e.g., EDC/HOBt) often result in poor yields[2]. Therefore, the highly reactive uronium-based coupling reagent HATU is employed to drive the reaction to completion[3],[4].

Pathway SM 4-(chlorosulfonyl)benzoic acid R1 Cyclopropylamine Na2CO3, H2O/THF SM->R1 INT 4-(cyclopropylsulfamoyl)benzoic acid R1->INT pH 2 Precipitation R2 3-Aminopyridine HATU, DIPEA, DMF INT->R2 PROD 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide R2->PROD Aqueous Workup

Two-step synthesis workflow for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide.

Step 1: Synthesis of 4-(cyclopropylsulfamoyl)benzoic acid

Quantitative Data & Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
4-(chlorosulfonyl)benzoic acid220.631.02.21 g (10.0 mmol)Starting Material
Cyclopropylamine57.091.20.68 g (12.0 mmol)Nucleophile
Sodium Carbonate (Na₂CO₃)105.992.52.65 g (25.0 mmol)Base
THF / H₂O (1:1 v/v)--40 mLSolvent
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve Na₂CO₃ (2.65 g) in 20 mL of distilled water. Add 4-(chlorosulfonyl)benzoic acid (2.21 g) to the aqueous solution. The mixture will effervesce slightly as the carboxylic acid is deprotonated to form the water-soluble sodium carboxylate.

  • Solvent Addition: Add 20 mL of Tetrahydrofuran (THF) to the mixture and cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Slowly add cyclopropylamine (0.68 g) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2. A white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 10 mL), and dry overnight under high vacuum to afford the intermediate as a white solid.

Mechanistic Insights & Causality
  • Why Na₂CO₃ and H₂O/THF? Using an inorganic base in an aqueous medium is a highly efficient, green approach for sulfonamide synthesis[1]. Na₂CO₃ acts as an acid scavenger for the generated HCl without competing as a nucleophile. The biphasic/mixed solvent ensures that the highly polar carboxylate remains in solution while the organic nucleophile (cyclopropylamine) reacts efficiently.

  • Why Acid-Base Extraction? By maintaining a basic pH during the reaction, the product remains dissolved as a sodium salt. Acidifying to pH 2 protonates the carboxylic acid, drastically reducing its aqueous solubility and forcing it to precipitate. This self-validating purification step eliminates the need for column chromatography.

Step 2: Synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Quantitative Data & Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
4-(cyclopropylsulfamoyl)benzoic acid241.261.01.21 g (5.0 mmol)Intermediate
3-Aminopyridine94.111.20.56 g (6.0 mmol)Nucleophile
HATU380.231.52.85 g (7.5 mmol)Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.01.94 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-15 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Pre-activation: In an oven-dried 50 mL flask flushed with N₂, dissolve 4-(cyclopropylsulfamoyl)benzoic acid (1.21 g) and HATU (2.85 g) in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (1.94 g / ~2.6 mL) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the complete formation of the active HOAt ester[3].

  • Coupling: Add 3-aminopyridine (0.56 g) in one portion. Stir the reaction mixture at room temperature for 12–16 hours under an N₂ atmosphere.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel. Quench by adding 30 mL of distilled water.

  • Aqueous Washing: Separate the organic layer. Wash the organic layer extensively with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM:MeOH (100:0 to 95:5) to yield the target product.

Mechanistic Insights & Causality
  • Why HATU? 3-Aminopyridine is a notoriously poor nucleophile because the lone pair on the exocyclic amine delocalizes into the electron-deficient pyridine ring[2]. Standard coupling reagents (like EDC) fail to achieve high conversions for such aromatic amines[4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the aminolysis step.

  • Why the LiCl Wash? DMF is highly miscible with both water and organic solvents, making it difficult to remove via standard aqueous workup. Washing the EtOAc layer with a 5% aqueous Lithium Chloride (LiCl) solution significantly increases the partitioning of DMF into the aqueous phase, preventing solvent contamination in the final product.

Analytical Characterization (Expected Values)

To validate the structural integrity of the synthesized 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide, the following Nuclear Magnetic Resonance (NMR) signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~10.65 (s, 1H, CONH ) - Amide proton
      
    • 
       ~8.90 (d, J = 2.5 Hz, 1H, Pyridine H-2)
      
    • 
       ~8.35 (dd, J = 4.7, 1.5 Hz, 1H, Pyridine H-6)
      
    • 
       ~8.20 (dt, J = 8.3, 1.5 Hz, 1H, Pyridine H-4)
      
    • 
       ~8.15 (d, J = 8.4 Hz, 2H, Benzene Ar-H ortho to amide)
      
    • 
       ~8.00 (br s, 1H, SO₂NH ) - Sulfonamide proton
      
    • 
       ~7.95 (d, J = 8.4 Hz, 2H, Benzene Ar-H ortho to sulfonamide)
      
    • 
       ~7.40 (dd, J = 8.3, 4.7 Hz, 1H, Pyridine H-5)
      
    • 
       ~2.15 (m, 1H, Cyclopropyl CH )
      
    • 
       ~0.50–0.40 (m, 4H, Cyclopropyl CH ₂)
      

References

Sources

Amide coupling conditions for 4-sulfamoylbenzoic acid and 3-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for the amide coupling of 4-sulfamoylbenzoic acid (Carzenide) and 3-aminopyridine . This specific transformation presents a dual challenge: the poor solubility of the sulfamoyl-bearing acid in standard non-polar solvents and the significantly reduced nucleophilicity of the heteroaromatic amine.[1]

This guide moves beyond generic "amide coupling" recipes. It provides three distinct methodologies optimized for Discovery Chemistry (HATU) , Scale-Up (Acid Chloride) , and Green Process Chemistry (T3P) .[1] All protocols are designed to minimize side reactions at the pyridine nitrogen and the sulfonamide moiety.

Chemical Context & Substrate Analysis[1][2][3][4][5][6]

Understanding the electronic and physical properties of the substrates is critical for selecting the correct coupling agent.

ComponentStructureKey PropertySynthetic Challenge
Acid 4-Sulfamoylbenzoic acid

(COOH),

(

)
Solubility: High polarity due to the sulfonamide group makes it insoluble in DCM or Toluene.[1] Requires DMF, DMSO, or polar aprotic mixtures.Interference: The sulfonamide nitrogen is a weak nucleophile but stable under standard coupling conditions.
Amine 3-Aminopyridine

(Pyridine N)
Nucleophilicity: The exocyclic amine is electron-deficient due to the electron-withdrawing pyridine ring.[1] It is significantly less reactive than benzylamine or aniline.Regioselectivity: The pyridine ring nitrogen is basic and can sequester protons or poison catalysts, though it is less nucleophilic towards activated esters than the amine.
Reaction Decision Tree

The following logic gate determines the optimal method based on your specific constraints (Scale, Purity, Equipment).[1]

ReactionDecision Start Start: Select Scale & Priority Scale Is the scale > 5 grams? Start->Scale Nucleophile Is the amine extremely unreactive? Scale->Nucleophile No (<5g) MethodB Method B: Acid Chloride (SOCl2) (Best for Scale-up/Cost) Scale->MethodB Yes (>5g) Purity Is column chromatography available? Nucleophile->Purity No (Optimization) MethodA Method A: HATU/DIPEA (Best for Discovery/Small Scale) Nucleophile->MethodA Yes (Standard) Purity->MethodA Yes MethodC Method C: T3P (Propylphosphonic Anhydride) (Best for Green Chem/Easy Workup) Purity->MethodC No (Avoid Column)

Figure 1: Decision tree for selecting the optimal coupling strategy based on laboratory constraints.

Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Small scale (<1g), high reliability, discovery chemistry.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates the reaction with the sluggish 3-aminopyridine.[1]

Reagents
  • 4-Sulfamoylbenzoic acid (1.0 equiv)[1]

  • 3-Aminopyridine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Protocol
  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-sulfamoylbenzoic acid (1.0 equiv) and anhydrous DMF .

  • Add DIPEA (3.0 equiv).[1] The solution should become clear.

  • Add HATU (1.2 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution often turns yellow/orange.

  • Coupling: Add 3-aminopyridine (1.1 equiv).

  • Reaction: Stir the mixture at RT for 12–16 hours .

    • Optimization: If LCMS shows incomplete conversion after 4 hours, heat to 50°C. 3-aminopyridine is slow; heat often helps.[1]

  • Workup:

    • Pour the reaction mixture into 10 volumes of ice-cold water or saturated

      
      .
      
    • A precipitate often forms.[1] Filter and wash with water.

    • If no precipitate forms (due to pyridine solubility), extract with EtOAc/THF (3:1) (pure EtOAc may not extract the polar product well).[1] Wash organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography.

    • Eluent: DCM:MeOH (Gradient 0% to 10%).[1]

Method B: The "Scale-Up" (Acid Chloride)

Best for: Large scale (>5g), cost reduction, avoiding expensive coupling agents.[1] Mechanism: Conversion to the acid chloride overcomes the low nucleophilicity of the amine. The sulfonamide group is generally stable to thionyl chloride.

Reagents
  • 4-Sulfamoylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)[1]
    
  • Catalytic DMF (3–5 drops)[1]

  • 3-Aminopyridine (1.1 equiv)[1]

  • Base: Pyridine (excess) or TEA (3.0 equiv) in DCM.[1]

Protocol
  • Acid Chloride Formation:

    • Suspend 4-sulfamoylbenzoic acid in dry Toluene or use neat Thionyl Chloride (

      
      ).[1]
      
    • Add 2 drops of DMF (catalyst).[1]

    • Reflux at 80°C for 2 hours. The suspension should clear as the acid chloride forms.

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap). Co-evaporate with toluene twice to remove traces of HCl/
      
      
      
      .
  • Coupling:

    • Dissolve/suspend the crude acid chloride in anhydrous DCM (or THF if solubility is poor).[1]

    • In a separate flask, dissolve 3-aminopyridine (1.1 equiv) and Pyridine (3.0 equiv) in DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • The product may precipitate at the interface.

    • Filter the solid (crude product).[1]

    • Recrystallize from Ethanol/Water or DMF/Water .[1]

Method C: Green Chemistry (T3P)

Best for: Ease of purification (water-soluble byproducts), mild conditions.[1] Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent with low toxicity and high efficiency for anilines.[1]

Reagents
  • 4-Sulfamoylbenzoic acid (1.0 equiv)[1]

  • 3-Aminopyridine (1.2 equiv)[1]

  • T3P (50% wt in EtOAc or DMF) (2.0 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)[1]

  • Solvent: EtOAc or DMF (if acid is insoluble in EtOAc).[1][2]

Protocol
  • Setup: Combine 4-sulfamoylbenzoic acid and 3-aminopyridine in the solvent (EtOAc or DMF).

  • Base: Add Pyridine (4.0 equiv).[1] Cool to 0°C.[1][3]

  • Addition: Add T3P solution dropwise.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C for 12 hours. (Heat is usually required for T3P with electron-poor amines).[1]

  • Workup:

    • Wash the organic layer with water, 1M HCl (careful: product might be soluble if pyridine ring protonates, check pH), and brine.[1]

    • T3P byproducts are water-soluble, simplifying purification.[1]

Comparative Analysis & Troubleshooting

FeatureMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Yield High (80-95%)Moderate-High (70-90%)Moderate (60-80%)
Purity (Crude) Moderate (Urea byproducts)High (if recrystallized)Very High
Cost HighLowModerate
Safety Sensitizer (HATU)Corrosive/Gas (

)
Low Toxicity
Green Score Low (DMF solvent)Low (Chlorinated waste)High
Troubleshooting Guide
  • Problem: Low conversion of 3-aminopyridine.

    • Solution: The amine is deactivated. Switch to Method B (Acid Chloride) or add DMAP (0.1 equiv) to Method A as a nucleophilic catalyst. Increase temperature to 60°C.

  • Problem: Product is stuck in the aqueous layer.

    • Solution: The pyridine ring makes the product amphoteric. Adjust pH to ~7-8 (isoelectric point vicinity) to maximize precipitation.[1] Use n-Butanol or THF/EtOAc for extraction.[1]

  • Problem: Sulfonamide side reactions.

    • Solution: Rare.[1][4] If bis-acylation occurs (acylation on sulfonamide), treat the crude with mild aqueous NaOH/MeOH to hydrolyze the sulfonamide-amide (which is more labile than the target amide).[1]

Reaction Workflow Visualization

The following diagram illustrates the mechanistic pathway and critical control points for the HATU-mediated coupling (Method A).

HATU_Mechanism Acid 4-Sulfamoylbenzoic Acid (Poor Solubility) Activated O-At Active Ester (Reactive Intermediate) Acid->Activated Activation (DMF) Base DIPEA Base->Activated HATU HATU Reagent HATU->Activated Product Target Amide (Precipitates in Water) Activated->Product Nucleophilic Attack (Slow Step) Note Critical Step: Ensure complete activation before adding amine. Activated->Note Amine 3-Aminopyridine (Weak Nucleophile) Amine->Product

Figure 2: Mechanistic workflow for HATU coupling. The formation of the O-At ester is fast; the nucleophilic attack by 3-aminopyridine is the rate-determining step.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][6][3][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Authoritative review on general amide coupling mechanisms and reagent selection.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link

    • Source for T3P and Acid Chloride scale-up protocols.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Discusses the reactivity of electron-deficient amines like aminopyridines.
  • BenchChem Application Note. (2025). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. Link[1][9]

    • Specific precedent for aminopyridine acyl
  • Growning Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

    • Reference for using /Pyridine for unreactive aminopyridines.

Sources

Application Note: Preclinical Screening Protocol for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The evaluation of novel small-molecule kinase inhibitors requires a rigorous, self-validating screening cascade to confirm both biochemical potency and physiological target engagement. This application note details the comprehensive screening protocol for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide , a synthetic compound featuring a highly privileged pharmacophore.

The structural design of this molecule is highly deliberate. The N-pyridin-3-ylbenzamide core acts as a classic hinge-binding motif, utilizing the pyridine nitrogen to form essential bidentate hydrogen bonds with the kinase backbone (e.g., Met318 in Cyclin-Dependent Kinase 7 or Glu171 in PIM kinases)[1]. Simultaneously, the bulky, solvent-exposed cyclopropylsulfamoyl moiety at the 4-position is engineered to occupy the outer ATP-binding cleft, restricting the conformational freedom of the molecule and driving kinome selectivity[2]. Because N-pyridinyl amides are established drivers of potency in clinical kinase inhibitors[3], evaluating this compound requires assays that can distinguish true competitive inhibition from assay interference.

Mechanism of Action

To contextualize the screening strategy, it is critical to map how 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide intercepts cellular signaling. The inhibitor acts as an ATP-competitive antagonist, physically blocking the transfer of the terminal phosphate from ATP to downstream effectors.

Mechanism ATP Intracellular ATP Kinase Target Kinase (e.g., CDK7 / PIM1) ATP->Kinase Binds ATP Pocket Substrate Downstream Effector (RNA Pol II / BAD) Kinase->Substrate Catalyzes Phosphorylation Inhibitor 4-(cyclopropylsulfamoyl)- N-pyridin-3-ylbenzamide Inhibitor->Kinase Competitive Hinge Binding Response Cell Proliferation & Survival Substrate->Response Pathway Activation

Fig 1: Competitive hinge-binding mechanism of the benzamide inhibitor in kinase signaling pathways.

Primary Biochemical Screening: HTRF Kinase Assay

Causality & Assay Choice: Highly conjugated benzamide derivatives often exhibit intrinsic auto-fluorescence, which can artificially quench or inflate signals in standard Fluorescence Polarization (FP) assays. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its time-delayed measurement (typically 50–150 µs after excitation) allows short-lived compound auto-fluorescence to decay, ensuring the trustworthiness of the raw data.

Step-by-Step Protocol

1. Compound Preparation (Acoustic Dispensing): Use an Echo® Acoustic Dispenser to transfer the compound directly from a 10 mM DMSO stock into a 384-well low-volume assay plate. Causality: Acoustic dispensing eliminates pipette tip carryover and allows the final DMSO concentration to be kept strictly below 1% (v/v). Higher DMSO concentrations can denature the kinase and artificially inflate the apparent IC50.

2. Kinase Reaction Assembly:

  • Buffer Formulation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT. Causality: 1 mM DTT maintains a reducing environment to prevent oxidative cross-linking of the kinase's catalytic cysteines. 0.01% Tween-20 prevents the hydrophobic cyclopropylsulfamoyl group from non-specifically adhering to the polystyrene plate walls.

  • Addition: Add 4 nM of recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex) and incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

3. Substrate & ATP Initiation: Add the biotinylated peptide substrate and ATP. Causality: ATP must be dispensed at its pre-determined apparent Michaelis constant (


). Running the assay at 

ensures the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant.

4. Detection & Readout: Stop the reaction after 60 minutes using EDTA (to chelate Mg²⁺ and halt catalysis). Add Streptavidin-XL665 (binds the biotinylated substrate) and a Europium-cryptate labeled anti-phospho antibody. Read the plate on a multi-mode reader measuring the emission ratio at 665 nm / 620 nm.

Cellular Target Engagement: Live-Cell NanoBRET Assay

Causality & Assay Choice: A compound may show sub-nanomolar biochemical potency but fail in cells due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (1–5 mM). The NanoBRET target engagement assay is a self-validating system that measures the physical displacement of a fluorescent tracer from a NanoLuc-kinase fusion protein inside living cells.

Step-by-Step Protocol

1. Transfection & Plating: Reverse-transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate at


 cells/well in a 96-well white tissue culture plate. Incubate for 24 hours.

2. Tracer Equilibration: Add the cell-permeable NanoBRET Tracer (optimized for hinge-binding pockets) at its established


 concentration.
Causality: Using the tracer exactly at its 

ensures maximum assay sensitivity; the BRET signal will be highly responsive to competitive displacement by the benzamide inhibitor.

3. Compound Treatment: Add 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide in a 10-point dose-response format. Include an untransfected cell control (background) and a tracer-only control (maximum BRET). Incubate for 2 hours at 37°C. Causality: A 2-hour incubation is critical to ensure the compound fully permeates the lipid bilayer and reaches thermodynamic equilibrium with the intracellular kinase pool.

4. Detection: Add the NanoLuc substrate (Furimazine). Measure dual luminescence (Donor: 460 nm; Acceptor: 618 nm). Calculate the BRET ratio to determine the cellular IC50.

Workflow Visualization

Workflow Prep Compound Prep 10mM DMSO Stock HTRF Primary Screen HTRF Kinase Assay Prep->HTRF Dose-Response Selectivity Selectivity Profiling Kinome Panel HTRF->Selectivity IC50 < 100 nM NanoBRET Target Engagement Live-Cell NanoBRET Selectivity->NanoBRET Off-target clearance

Fig 2: Self-validating screening cascade from biochemical evaluation to live-cell target engagement.

Data Analysis & Quality Control

To ensure trustworthiness, every assay plate must function as a self-validating system. We utilize the Z'-factor to quantify assay robustness, calculated using the positive control (e.g., THZ1 for CDK7[1] or PIM447 for PIM1[3]) and the DMSO negative control. A plate is only accepted if


.

Furthermore, the Hill slope of the dose-response curve must be strictly monitored. A Hill slope between 0.8 and 1.2 indicates standard 1:1 stoichiometric binding. A slope


 is a red flag indicating potential compound aggregation or non-specific pan-assay interference (PAINS) behavior, which requires immediate re-evaluation of the buffer detergent concentration.
Table 1: Quantitative Data Summary & Acceptance Criteria
Target SystemAssay ModalityExpected IC50 ShiftAcceptable Hill SlopeMin. Z'-FactorValidating Reference Control
CDK7 / MAT1 Biochemical HTRF< 50 nM0.85 – 1.150.70THZ1 (Covalent Inhibitor)
PIM1 Kinase Biochemical HTRF< 100 nM0.85 – 1.150.75PIM447 (Pan-PIM Inhibitor)
CDK7-NanoLuc Cellular NanoBRET< 500 nM (ATP Shift)0.90 – 1.300.60THZ1

References

  • Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the solvent fragment Source: European Journal of Medicinal Chemistry URL:[Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Preparation, Handling, and Assay Integration of Sulfamoyl Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Sulfamoyl benzamides (SBAs) represent a highly versatile and potent pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) profiling has demonstrated their profound efficacy across diverse therapeutic targets. Most notably, SBAs act as highly selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases)—enzymes critical to purinergic signaling in thrombosis and cancer[1][2]—and as Class-II Capsid Assembly Modulators (CAMs) that disrupt Hepatitis B Virus (HBV) replication[3][4]. Furthermore, specific N-substituted derivatives have shown promise as STAT3 signaling inhibitors in oncology[5].

Because the SBA scaffold typically features multiple aromatic rings paired with halogenated or bulky aliphatic substitutions (e.g., cyclopropyl, 4-bromophenyl) to achieve target selectivity[1], these compounds exhibit significant lipophilicity. This inherent hydrophobicity poses a major challenge for in vitro evaluation. Improper stock preparation frequently leads to invisible micro-precipitation in aqueous buffers, resulting in artificially inflated IC50 values, flat dose-response curves, and irreproducible data.

This guide provides a field-validated protocol for preparing and handling SBA stock solutions, ensuring maximum compound bioavailability, alongside detailed workflows for their integration into biochemical and cell-based assays.

Quantitative Data: Target Profiling & SAR Summary

To contextualize the required assay concentrations, the following table summarizes the inhibitory profiles of notable sulfamoyl benzamide derivatives across different biological targets.

Compound DesignationPrimary TargetKey SubstitutionsActivity Range (IC50)Reference
Compound 3i h-NTPDase1 & h-NTPDase34-bromophenyl, morpholine0.72 μM – 2.88 μM[1]
Compound 4d h-NTPDase2Cyclopropyl (Bis-substituted)0.13 ± 0.01 μM[1]
Compound 2d h-NTPDase8Cyclopropyl0.28 ± 0.07 μM[1]
Compound 8 HBV Core Protein (HBc)DifluoromethylSub-micromolar[4]
Compound B12 STAT3 SignalingN-substituted niclosamide analog0.61 μM – 1.11 μM[5]

Protocol 1: Preparation of Master Stock Solutions (10 mM – 50 mM)

The preparation of the master stock is the most critical step in the compound lifecycle. Due to the high LogP of SBA derivatives, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

Materials Required
  • Lyophilized Sulfamoyl Benzamide powder (purity > 98% via HPLC).

  • Anhydrous DMSO (Water content < 0.005%).

  • Argon or Nitrogen gas (for purging).

  • Amber glass vials with PTFE-lined caps.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized SBA vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which will rapidly degrade the anhydrous DMSO upon addition, leading to premature compound hydrolysis or precipitation.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM concentration. Add the solvent directly to the vial.

  • Dissolution: Vortex gently for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5–10 minutes. Do not exceed 40°C to prevent thermal degradation of the sulfamoyl moiety.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20 μL - 50 μL) in amber glass vials or low-bind microcentrifuge tubes.

  • Storage: Purge the headspace of each vial with Argon/Nitrogen gas, seal tightly, and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles create localized concentration gradients as the solvent freezes, forcing the hydrophobic SBA molecules into irreversible crystalline aggregates.

Protocol 2: Preparation of Aqueous Working Solutions & Self-Validation

Working solutions must be prepared fresh on the day of the assay.

  • Thawing: Thaw a single master stock aliquot at RT. Vortex for 10 seconds to ensure homogeneity.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 100x the final assay concentration) in 100% DMSO . Causality: Diluting directly into aqueous buffers at high concentrations causes "solvent shock," instantly precipitating the compound. Maintaining the compound in DMSO until the final step ensures a uniform thermodynamic state.

  • Final Aqueous Transfer: Transfer the DMSO intermediate to the aqueous assay buffer, ensuring the final DMSO concentration does not exceed the tolerance limit of your specific target (typically 1% to 5% v/v).

The Self-Validating Quality Control Check

To ensure the integrity of your assay, the protocol must validate itself against the primary failure mode: undetected aggregation.

  • Validation Step: Prepare a "mock" reaction mixture containing the highest working concentration of the SBA inhibitor in the final assay buffer (omitting the enzyme/cells). Measure the optical density at 600 nm (OD600).

  • Pass/Fail Criteria: An OD600 > 0.05 above the buffer baseline indicates micro-precipitation. If this occurs, you must optimize the buffer by increasing the DMSO concentration (up to the target's maximum tolerance) or introducing a non-ionic surfactant (e.g., 0.01% CHAPS or Tween-20).

Application Workflows

Workflow A: h-NTPDase Inhibition Assay (Malachite Green Method)

h-NTPDases are crucial enzymes that regulate purinergic signaling. Evaluating SBA inhibitors against these targets relies on quantifying the release of inorganic phosphate from ATP/ADP substrates[2]. Pre-incubation is critical here to allow the SBA to achieve thermodynamic binding equilibrium with the enzyme before the highly competitive ATP substrate is introduced.

hNTPDase_Assay S1 Step 1: Enzyme Pre-incubation h-NTPDase + SBA Inhibitor (10 min, 37°C) S2 Step 2: Substrate Addition Add ATP/ADP to initiate reaction S1->S2 S3 Step 3: Reaction Termination Add Malachite Green Reagent S2->S3 S4 Step 4: Color Development Formation of phosphomolybdate complex S3->S4 S5 Step 5: Quantification Measure Absorbance at 620 nm S4->S5

Step-by-step workflow for h-NTPDase inhibition evaluation using Malachite Green.

Workflow B: HBV Capsid Assembly Modulation (CAM) Assay

In antiviral drug development, specific SBA derivatives act as Class-II Capsid Assembly Modulators[4]. Instead of simply blocking a binding site, these compounds allosterically bind to HBV core protein (HBc) dimers. This interaction accelerates and misdirects the assembly process, sequestering the pregenomic RNA (pgRNA) and forcing the formation of genetically empty, morphologically aberrant tubular capsids[3][4].

HBV_CAM A HBV Core Protein (HBc) Dimers C Normal Nucleocapsid Assembly A->C Normal Pathway E Misdirected Assembly (Empty/Tubular Capsids) A->E SBA-Induced Pathway B Pregenomic RNA (pgRNA) B->C D Sulfamoylbenzamide (SBA) Inhibitor D->A Allosteric Binding F Inhibition of Viral Replication E->F

Mechanism of Class-II SBA inhibitors misdirecting HBV core protein assembly.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. Journal of Virology (ASM).
  • Structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors. Benchchem.
  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling p
  • Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replic

Sources

Application Note: HPLC Method Development and Validation for 4-(Cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Analysis, API Quality Control, and Pharmacokinetic Profiling

Introduction & Physicochemical Profiling

The compound 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide belongs to a highly relevant class of sulfamoyl benzamide derivatives, which are actively investigated in modern drug discovery as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and various kinase targets[1].

From an analytical perspective, this active pharmaceutical ingredient (API) presents a unique chromatographic challenge due to its amphoteric nature. It contains two distinct ionizable moieties:

  • A Pyridine Ring (Basic): Exhibits a

    
     of approximately 5.2.
    
  • A Cyclopropylsulfonamide Group (Weakly Acidic): Exhibits a

    
     of approximately 9.8.
    
The Causality of Peak Tailing

When developing a High-Performance Liquid Chromatography (HPLC) method for basic compounds containing a pyridine moiety, the most common mode of failure is severe peak tailing. This occurs due to secondary ion-exchange interactions between the protonated basic nitrogen of the pyridine ring and the ionized, unreacted silanol groups (


) on the silica support of the stationary phase. To engineer a robust, self-validating chromatographic system, the method must carefully control the mobile phase pH to dictate the ionization state of the analyte and suppress these secondary interactions [2].

Method Development Strategy

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical boundaries of the molecule.

Mobile Phase pH Selection

To achieve optimal peak symmetry and retention, the mobile phase pH must be maintained at least 2 units away from the analyte's


.
  • Why pH 2.8? By utilizing 0.1% Formic Acid (FA) in water, we buffer the system at approximately pH 2.8. At this pH, the pyridine nitrogen is fully protonated (

    
    ), and the sulfonamide group remains entirely neutral. While protonated bases typically interact with silanols, at pH 2.8, the residual silanols on the silica surface are neutralized (
    
    
    
    ), completely shutting down the secondary ion-exchange pathway. This ensures sharp, symmetrical peaks and excellent compatibility with downstream LC-MS/MS detection[3].
Stationary Phase Selection

Standard C18 columns often leave residual silanols exposed. For this API, we select a Superficially Porous Particle (SPP) End-capped C18 column (e.g., 2.7 µm particle size). The advanced end-capping process chemically shields the silica backbone, while the solid-core architecture reduces the longitudinal diffusion (the


-term in the van Deemter equation), providing ultra-high efficiency and resolution for benzamide derivatives [4].
Organic Modifier

Acetonitrile (MeCN) is selected over methanol. The aprotic nature of MeCN prevents hydrogen-bonding interactions with the benzamide carbonyl, reducing band broadening. Furthermore, its lower viscosity compared to methanol significantly reduces system backpressure, extending column lifespan.

Chromatographic Logic & Workflows

The following diagrams illustrate the logical progression of our method development and the underlying acid-base equilibrium dictating our chromatographic choices.

Workflow A 1. Physicochemical Profiling (pKa & LogP Analysis) B 2. Stationary Phase & pH Selection (End-capped C18, pH 2.8) A->B C 3. Gradient Optimization (Water/MeCN + 0.1% FA) B->C D 4. Method Validation (ICH Q2(R1) Guidelines) C->D

Figure 1: Systematic HPLC method development workflow for amphoteric benzamides.

Equilibrium A Acidic Mobile Phase (pH 2.8) Pyridine: Protonated (+) Sulfonamide: Neutral A1 Optimal: No Silanol Interaction Sharp Peaks, High LC-MS Signal A->A1 B Neutral Mobile Phase (pH 6.0) Pyridine: Neutral Sulfonamide: Neutral B1 Suboptimal: High Silanol Interaction Severe Peak Tailing B->B1 C Basic Mobile Phase (pH 10.5) Pyridine: Neutral Sulfonamide: Deprotonated (-) C1 Suboptimal: Poor C18 Retention Silica Dissolution Risk C->C1

Figure 2: Effect of mobile phase pH on analyte ionization and chromatographic behavior.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide reference standard (Purity

    
     99.0%).
    
  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

  • Additives: Formic Acid (FA), LC-MS grade (Purity

    
     99.0%).
    
Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to ensure complete solubilization of the hydrophobic cyclopropyl group), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (90% Water / 10% MeCN). Note: Diluting in the initial mobile phase prevents solvent-mismatch band broadening at the column head.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column SPP End-capped C18 (100 x 4.6 mm, 2.7 µm)Shields against silanol interactions; high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to ~2.8, neutralizing surface silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier; ensures sharp elution of benzamides.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm solid-core particles.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 5 µLPrevents column overloading and maintains peak symmetry.
Detection (UV) 254 nm and 280 nmCaptures the

transitions of the pyridine/benzene rings.

Gradient Program:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 6.0 min: 10%

    
     60% B (Linear gradient to elute the amphoteric API)
    
  • 6.0 - 7.5 min: 60%

    
     95% B (Column wash)
    
  • 7.5 - 10.0 min: 10% B (Re-equilibration)

Method Validation Summary

The developed method was validated in accordance with ICH Q2(R1) guidelines to ensure it is a self-validating, robust system suitable for routine Quality Control (QC) and pharmacokinetic assays.

Quantitative Validation Data
Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 0.5 – 100 µg/mL

Correlation Coefficient (

)
0.9998

Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N)

10
Method Precision (RSD, n=6) 0.85%

2.0%
Accuracy (Recovery %) 99.2% – 101.4%98.0% – 102.0%
Peak Tailing Factor (

)
1.08

1.5

Conclusion: The utilization of a low-pH mobile phase combined with an end-capped solid-core stationary phase successfully mitigated the inherent peak tailing risks associated with the pyridine moiety. The method demonstrates excellent linearity, precision, and a highly symmetrical peak shape (


), proving its reliability for the quantification of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases RSC Advances URL:[Link][1]

  • Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures Journal of the Serbian Chemical Society URL:[Link][2]

Sources

Troubleshooting & Optimization

Overcoming poor aqueous solubility of cyclopropylsulfamoyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Analytical Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals tackling the physicochemical challenges of complex active pharmaceutical ingredients (APIs).

Below is our comprehensive troubleshooting guide and methodology repository for overcoming the poor aqueous solubility of cyclopropylsulfamoyl compounds .

Part 1: Mechanistic FAQ – Understanding the "Why"

Q1: Why do cyclopropylsulfamoyl derivatives consistently exhibit poor aqueous solubility (BCS Class II/IV)? The insolubility of these compounds stems from a dual physicochemical penalty:

  • High Crystal Lattice Energy: The sulfamoyl group (–SO₂NH₂) is a potent hydrogen bond donor and acceptor. In the solid state, it forms highly ordered, rigid intermolecular hydrogen-bonding networks. This manifests as a high melting point (

    
    ) and a massive thermodynamic barrier to dissolution.
    
  • Hydrophobic Hydration Penalty: The cyclopropyl ring is highly lipophilic and sterically bulky. When introduced to an aqueous environment, it forces water molecules to form highly ordered clathrate-like structures around it, resulting in an unfavorable decrease in entropy.

Q2: How do I choose the correct solubility enhancement strategy for my specific pipeline? Your strategy must directly address the dominant barrier. If your compound has a very high melting point (>200°C), you must disrupt the crystal lattice using Amorphous Solid Dispersions (ASDs) . If the melting point is moderate but the LogP is exceptionally high, Cyclodextrin Complexation is preferred to mask the cyclopropyl moiety. For liquid formulations, Natural Deep Eutectic Solvents (NADES) offer a novel way to disrupt sulfamoyl hydrogen bonding.

G Start Analyze Compound Properties CheckLattice High Crystal Lattice Energy? Start->CheckLattice CheckLogP High LogP (> 3.5)? CheckLattice->CheckLogP No / Moderate ASD Amorphous Solid Dispersion (ASD) CheckLattice->ASD Yes (Tm > 200°C) CD Cyclodextrin Complexation CheckLogP->CD Yes (Bulky Lipophile) NADES NADES / Lipid Formulation CheckLogP->NADES No (General Poor Solubility)

Workflow for selecting a solubility enhancement strategy based on physicochemical properties.

Part 2: Troubleshooting Workflows – The "How"

Strategy A: Amorphous Solid Dispersions (ASDs)

The Logic: By converting the crystalline API into an amorphous state, you bypass the high lattice energy barrier of the sulfamoyl group. However, amorphous sulfamoyl compounds are prone to rapid devitrification (recrystallization). The Solution: Use polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The succinoyl groups of the polymer act as hydrogen bond acceptors, interacting directly with the sulfamoyl –NH₂ protons to lock the drug in its amorphous state. This approach has been proven highly effective for high-melting sulfamoyl APIs like acetazolamide, achieving up to a 9-fold increase in solubility [1].

Strategy B: Cyclodextrin Complexation

The Logic: If the cyclopropyl group is the primary driver of insolubility, it can be sterically shielded. The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic cavity perfectly sized to encapsulate the cyclopropyl ring. Meanwhile, the polar sulfamoyl group remains partially exposed to the aqueous environment, participating in favorable hydrogen bonding with the surrounding water and the exterior hydroxyls of the cyclodextrin. This mechanism has been successfully utilized for other sulfamoyl-containing drugs like furosemide [3].

Mechanism API API (Cyclopropyl- sulfamoyl) Complex Inclusion Complex API->Complex Hydrophobic Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Binding Soluble Aqueous Solvation Complex->Soluble H-bonding via Exterior OH groups

Mechanism of cyclopropylsulfamoyl inclusion complexation with HP-β-CD for aqueous solvation.

Strategy C: Natural Deep Eutectic Solvents (NADES)

The Logic: Traditional co-solvents often fail because they cannot break the self-association of sulfamoyl groups. The Solution: NADES (e.g., Choline Chloride:Glycerol in a 1:1 molar ratio) act as massive hydrogen-bond networks that competitively disrupt the API's crystal lattice. Recent thermodynamic studies on sulfamoyl-containing compounds (sulfanilamide and sulfacetamide) demonstrated an 83-fold solubility advantage using this exact NADES composition [2].

Part 3: Quantitative Data Summary

Enhancement StrategyPrimary Mechanism of ActionTypical Solubility Fold-IncreasePhysical Stability ProfileBest Use Case for Cyclopropylsulfamoyl APIs
ASD (HPMCAS) Disruption of crystal lattice; polymer H-bond stabilization10x – 50xModerate-High (Tg dependent)Solid oral dosage forms; APIs with

> 200°C.
HP-β-CD Complexation Hydrophobic encapsulation of the cyclopropyl ring5x – 20xHigh (in solution equilibrium)Parenteral formulations; bulky lipophilic APIs.
NADES (ChoCl:Gly) H-bond network disruption & competitive cosolvation15x – 85xHigh (thermodynamically stable)Liquid-filled hard capsules; green chemistry.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation & Validation of HPMCAS-based ASD via Spray Drying

This protocol ensures the sulfamoyl group is stabilized by the polymer matrix without residual solvent-induced plasticization.

  • Solvent Selection: Prepare a co-solvent system of Methanol:Dichloromethane (1:1 v/v). Causality: Methanol solvates the polar sulfamoyl group, while DCM solvates the lipophilic cyclopropyl ring and the polymer backbone.

  • Solution Preparation: Dissolve the API and HPMCAS at a 1:3 (w/w) ratio to achieve a total solid concentration of 5% w/v. Stir until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C (to ensure rapid evaporation without thermal degradation).

    • Atomization Gas Flow: 400 L/h.

    • Pump Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH.

  • System Validation (Critical Step): Analyze the powder via X-Ray Powder Diffraction (XRPD). The presence of a broad "amorphous halo" with a complete absence of Bragg peaks validates the total disruption of the crystal lattice. Confirm the single Glass Transition Temperature (

    
    ) via Modulated DSC (mDSC) to ensure phase homogeneity.
    
Protocol 2: Phase Solubility Study for HP-β-CD Complexation (Higuchi-Connors Method)

This protocol determines the stoichiometric binding efficiency between the cyclopropyl group and the cyclodextrin cavity.

  • Host Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 mM to 50 mM in a pH 7.4 phosphate buffer.

  • API Addition: Add an excess amount of the cyclopropylsulfamoyl API (e.g., 50 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a reciprocating shaker water bath at 37°C ± 0.5°C for 72 hours. Causality: Bulky cyclopropyl groups require extended kinetic time to fully displace water from the cyclodextrin cavity.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL to account for membrane adsorption.

  • System Validation (Critical Step): Quantify the dissolved API via HPLC-UV. Plot API concentration (M) versus HP-β-CD concentration (M). An

    
    -type linear plot validates a 1:1 stoichiometric inclusion complex. Calculate the stability constant (
    
    
    
    ) using the slope and intrinsic solubility (
    
    
    ):
    
    
    . A
    
    
    between 100 and 1000 M⁻¹ confirms optimal complexation for bioavailability.

Part 5: References

  • Effectiveness of Spray Congealing to Obtain Physically Stabilized Amorphous Dispersions of a Poorly Soluble Thermosensitive API. AAPS PharmSciTech (2014).[Link]

  • Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations. Drug Development and Industrial Pharmacy (2019).[Link]

  • Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan Journal of Pharmaceutical Sciences (2014).[Link](Indexed via WHO IRIS Database)

Technical Support Center: Stability & Handling of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide . Due to the unique structural motifs of this molecule—specifically the weakly basic pyridine ring and the highly lipophilic cyclopropylsulfamoyl group—researchers frequently encounter physical and chemical stability challenges during in vitro cell culture assays.

This living document synthesizes structural causality with field-proven methodologies to ensure your experimental data remains robust, reproducible, and artifact-free.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my IC50 values fluctuate wildly, and why does the media appear slightly cloudy upon compound addition?

The Causality: You are likely observing "solvent shock" and subsequent micro-precipitation. The pyridine-3-yl nitrogen has a pKa of approximately 5.2. At the physiological pH of cell culture media (pH 7.4), >99% of the compound exists in its unprotonated, free-base form. Combined with the hydrophobic bulk of the cyclopropyl group, the molecule has a high LogP. When diluted directly from a 100% DMSO stock into aqueous media, the rapid change in dielectric constant forces the lipophilic molecules to aggregate and crash out of solution[1]. The Fix: Never dilute directly from 100% DMSO into 100% aqueous media. Utilize an intermediate step-down dilution method (see Protocol 1) and keep final DMSO concentrations strictly ≤0.1% to prevent artifactual cytotoxicity while maintaining solubility[1].

Q2: The compound is fully dissolved, but its pharmacological efficacy drops by 10-fold in 10% FBS compared to serum-free media. Is it degrading?

The Causality: It is not degrading; it is being sequestered. The hydrophobic surface area of the cyclopropylsulfamoyl moiety acts as a high-affinity binding motif for the hydrophobic pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS)[2]. This dynamic equilibrium depletes the "free" (pharmacologically active) fraction of the drug available to cross the cell membrane and engage its intracellular target[3]. The Fix: You must calculate the true active fraction by performing an IC50 Shift Assay (see Protocol 2). Relying solely on nominal concentrations in high-serum conditions will lead to severe underestimations of the compound's innate potency[2].

Q3: Is the benzamide linkage susceptible to enzymatic cleavage during 72-hour proliferation assays?

The Causality: Amide bonds can be hydrolyzed by amidases present in unpurified serum. However, the para-substituted sulfonamide group exerts both an electron-withdrawing effect and steric hindrance, which significantly slows enzymatic degradation compared to unsubstituted benzamides. The Fix: To completely eliminate this variable, exclusively use heat-inactivated FBS (56°C for 30 minutes) to denature serum amidases, and replace the drug-containing media every 48 hours during prolonged assays.

Part 2: Quantitative Stability Profile

To facilitate accurate experimental design, the physical and chemical parameters of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide are summarized below.

ParameterValue / ObservationExperimental Implication
Aqueous Solubility (pH 7.4) < 5 µM (Direct dilution)Max assay concentration is limited without surfactants.
Max Tolerated DMSO 0.1% - 0.2% (v/v)Exceeding this causes solvent-induced cytotoxicity.
Serum Protein Binding ~85% bound in 10% FBSOnly 15% of the nominal dose is pharmacologically active.
Half-Life (Standard FBS) ~36 hoursAmidase-driven hydrolysis requires media replenishment.
Half-Life (Heat-Inact. FBS) > 96 hoursHighly stable; suitable for long-term 3D spheroid assays.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Two-Step Aqueous Solubilization Workflow

This self-validating protocol prevents DMSO-induced precipitation by gradually lowering the solvent dielectric constant, ensuring the compound remains in solution.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in amber vials to prevent photodegradation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional buffer (10% DMSO / 90% PBS) to create a 1 mM intermediate solution.

  • Thermal Equilibration: Immediately incubate the intermediate solution at 37°C for 5-10 minutes. Validation: Visually inspect against a light source; the solution must be perfectly clear.

  • Final Media Addition: Dilute the warm intermediate solution 1:100 directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS). This yields a 10 µM final concentration with exactly 0.1% DMSO.

  • Microscopic Validation: Plate the media in a clear-bottom 96-well plate and inspect under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful solubilization.

Workflow A 1. Primary Stock 10 mM in 100% DMSO B 2. Intermediate Dilution 1 mM in 10% DMSO / 90% PBS A->B 1:10 Dilution C 3. Thermal Equilibration Incubate at 37°C for 10 min B->C D 4. Final Media Addition 10 µM in 0.1% DMSO Media C->D 1:100 Dilution E 5. Validation Phase Contrast Microscopy D->E Check for Micro-crystals

Fig 1. Step-by-step dilution workflow to prevent DMSO-induced precipitation in aqueous media.

Protocol 2: IC50 Shift Assay for Active Fraction Determination

Because the cyclopropylsulfamoyl group binds heavily to serum proteins, you must determine the dissociation constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the drug-protein complex to calculate the true active concentration.

Step-by-Step Methodology:

  • Media Preparation: Prepare three identical batches of basal media (e.g., RPMI-1640) supplemented with varying concentrations of heat-inactivated FBS: 1%, 5%, and 10%.

  • Cell Seeding: Seed your target cell line in three separate 96-well plates (one for each serum condition) and allow 24 hours for adherence.

  • Dose-Response: Treat the cells with a 10-point, 3-fold serial dilution of the compound (prepared via Protocol 1) across all three serum conditions.

  • Viability Readout: After 72 hours, quantify cell viability (e.g., via CellTiter-Glo) and calculate the apparent IC50 for each plate.

  • Mathematical Validation: Plot the Apparent IC50 (y-axis) against the Serum Concentration (x-axis). A linear upward shift confirms serum protein binding. Use the slope of this line to calculate the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and derive the exact percentage of the free, active fraction in your standard 10% FBS assays,[3].
    

Pathway Drug Free Compound (Active Fraction) Complex Drug-Protein Complex (Pharmacologically Inactive) Drug->Complex High Affinity (Kd) Target Intracellular Target (Receptor/Enzyme) Drug->Target Cellular Uptake Albumin Serum Albumin (BSA) (Hydrophobic Pockets) Albumin->Complex Sequestration

Fig 2. Pharmacodynamic equilibrium demonstrating serum protein sequestration of the free compound.

References

  • A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays Bioorganic & Medicinal Chemistry Letters[Link]

  • Assessment of Oritavancin Serum Protein Binding across Species Antimicrobial Agents and Chemotherapy[Link]

  • DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs Cancer Research (American Association for Cancer Research)[Link]

Sources

Resolving NMR signal overlap in N-pyridinyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving NMR Signal Overlap in N-pyridinyl Benzamide Derivatives

Welcome to the Advanced NMR Applications Support Center.

Ticket ID: #NMR-PYR-BENZ-001 Subject: Deconvolution of overlapping aromatic resonances in N-pyridinyl benzamide scaffolds. Assigned Specialist: Senior Application Scientist, Structural Elucidation Division.

Introduction: The Structural Challenge

You are likely encountering a "wall of multiplets" in the 7.0 – 8.8 ppm region. This is the hallmark challenge of N-pyridinyl benzamide derivatives.

The Causality:

  • Isochronous Environments: Both the benzoyl and pyridinyl rings possess similar diamagnetic anisotropy, forcing protons into a narrow chemical shift window.

  • Spin-Spin Coupling: The extensive

    
     (ortho, ~8 Hz) and 
    
    
    
    (meta, ~2 Hz) couplings create complex splitting patterns (doublets of doublets, triplets of doublets) that widen the effective linewidth of each signal, exacerbating overlap.
  • Amide Exchange: The amide (

    
    ) proton is often broad due to exchange with trace water or quadrupolar relaxation from the adjacent 
    
    
    
    , obscuring underlying aromatic signals.

This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (solvents) to advanced pulse sequences.

Module 1: Solvent Engineering (The First Line of Defense)

Before booking 12 hours of instrument time for 2D experiments, you must exploit Aromatic Solvent-Induced Shift (ASIS) .

The Mechanism: Deuterated Benzene (


) or Toluene-

form transient solvation complexes with the solute. Unlike isotropic solvents (

, DMSO-

), benzene molecules stack against the electron-deficient faces of your aromatic rings. This creates a local magnetic field that shields or deshields protons depending on their geometry relative to the solvent sheath.

Protocol:

  • Standard: Acquire spectrum in

    
    .
    
  • The Switch: If overlap persists, dry the sample and reconstitute in Benzene-

    
     .
    
  • The Titration (Optional): If

    
     causes new overlaps, perform a titration:
    
    • Prepare sample in

      
      .
      
    • Add

      
       in 10% increments.
      
    • Monitor the "walking" of signals to find the window of maximum dispersion.

Data Comparison: Solvent Effects on Chemical Shift (


) 
Note: Values are representative of typical N-pyridinyl benzamide shifts.
Proton Position

in

(ppm)

in

(ppm)

(ASIS Effect)
Result
Amide NH 8.60 (Broad)8.15 (Sharper)-0.45Resolved
Benzoyl Ortho 7.92 (m)7.75 (d)-0.17Separation from Pyridinyl
Pyridinyl H-3 8.35 (d)8.05 (d)-0.30Significant Shift
Pyridinyl H-5 7.90 (m)7.45 (dd)-0.45Deconvoluted from Benzoyl

Module 2: Advanced Acquisition Strategies (2D & Pure Shift)

If solvent manipulation fails, we move to spectral simplification via pulse sequences.

Workflow Visualization

NMR_Workflow Start Start: Overlapping 1D Spectrum Solvent Step 1: Solvent Switch (C6D6) Start->Solvent Resolved Resolved? Solvent->Resolved Done Analysis Complete Resolved->Done Yes HSQC Step 2: 1H-13C HSQC (Multiplicity Edited) Resolved->HSQC No PureShift Step 3: Pure Shift (PSYCHE) HSQC->PureShift Crowded 13C Region TOCSY Step 4: 1D Selective TOCSY HSQC->TOCSY Isolated Entry Point Found PureShift->Done TOCSY->Done

Caption: Logical decision tree for resolving aromatic overlap, prioritizing solvent economy before instrument time.

Technique A: Multiplicity-Edited HSQC

Why: The


 spectral width for aromatics is ~60 ppm (100-160 ppm), compared to ~2 ppm for protons. Dispersing the signal into the carbon dimension usually resolves even the tightest proton overlaps.
  • Setup: Use hsqcedetgpsisp2.3 (Bruker) or equivalent.

  • Benefit: Separates

    
     (positive phase, red) from quaternary 
    
    
    
    (invisible) and
    
    
    (negative phase, blue - rare in aromatics but useful for alkyl tails).
Technique B: Pure Shift NMR (PSYCHE)

Why: This collapses multiplets into singlets, removing the J-coupling width. It effectively turns a 600 MHz magnet into a 60 GHz magnet in terms of resolution.

  • Protocol:

    • Select the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.[1]

    • Parameter Criticality: Set the flip angle (

      
      ) small (~10-20°) to minimize sensitivity loss.
      
    • Processing: Requires specific reconstruction macros (often built into TopSpin/Mnova).

  • Result: A "stick spectrum" where two doublets separated by 0.01 ppm become two distinct lines.

Module 3: Dynamic NMR & Temperature Effects

The Issue: The amide bond in benzamides has partial double-bond character (


 rotation barrier). At room temperature, you may see broad signals or "phantom" peaks due to rotamers.

Troubleshooting Protocol:

  • Variable Temperature (VT) Experiment:

    • Heat sample to 320-330 K (ensure solvent boiling point allows this).

    • Effect: Increases the rate of rotation and amide exchange.

    • Outcome: Broad multiplets sharpen; rotamer signals coalesce into a single time-averaged set of peaks.

  • H-Bond Breaking:

    • Add 1-2 drops of MeOD or

      
        (shake vigorously).
      
    • Effect: The Amide

      
       signal will disappear (exchange to 
      
      
      
      ).
    • Outcome: Reveals any aromatic protons that were buried under the broad

      
       peak.
      

Frequently Asked Questions (FAQs)

Q1: The amide proton is completely missing in my DMSO-d6 spectrum. Is my reaction incomplete?

  • A: Not necessarily. If your N-pyridinyl benzamide is very acidic or the DMSO is "wet," the exchange rate with water might be too fast to observe the signal.

    • Fix: Dry the sample thoroughly or switch to

      
       / Acetone-
      
      
      
      . Lowering the temperature to 270 K can also "freeze" the exchange, making the NH visible.

Q2: I see a small "shadow" set of peaks near my main signals. Is this an impurity?

  • A: Check the integration. If the ratio is non-integer (e.g., 10:1) and solvent-dependent, it is likely a Rotamer .

    • Test: Run a DOSY (Diffusion Ordered Spectroscopy) experiment.[2] If the "shadow" peaks have the exact same diffusion coefficient as the main peaks, they are the same molecule (rotamers). If they diffuse faster/slower, it is an impurity.

Q3: Can I use 1D TOCSY to solve the overlap?

  • A: Yes, if you have at least one isolated signal.

    • Strategy: Irradiate a clean signal (e.g., the isolated H-6 of the pyridine ring). The magnetization will transfer to the rest of the pyridine spin system, effectively "lighting up" only the pyridine ring and filtering out the benzoyl ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects and ASIS).

  • Foroozandeh, M., et al. (2014).[1][3] Ultrahigh-Resolution NMR Spectroscopy (PSYCHE Method). Angewandte Chemie International Edition, 53(27), 6990-6992.

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison.

  • BenchChem Technical Support. (2025). Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.

Sources

Technical Support Hub: Sulfonamide Recrystallization & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Advanced Strategies for Sulfonamide Impurity Removal Ticket ID: SULF-REC-001

Welcome to the Solid-State Chemistry Support Hub

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your sulfonamide recrystallization has failed in one of three specific ways: the product "oiled out" instead of crystallizing, the impurity profile remains unchanged after workup, or your DSC traces indicate a polymorphic mix.

Sulfonamides are deceptively simple. Their amphoteric nature (acidic sulfonamide proton, basic aniline nitrogen) and high propensity for polymorphism make standard "heat-cool-filter" protocols insufficient. This guide abandons generic advice in favor of mechanistic troubleshooting.

Module 1: Solvent System Selection

The Core Problem: Users often select solvents based solely on boiling point, ignoring the dielectric requirement for sulfonamides. The Fix: Sulfonamides require a "polarity match" that accommodates both the hydrophobic aryl ring and the hydrophilic


 moiety.
Recommended Solvent Systems

Do not rely on single solvents if purity is <95%. Binary systems provide better control over saturation levels.

Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 80:20 to 50:50Anti-solvent Crash: High solubility in hot EtOH; sharp solubility drop in water.General purification; removing inorganic salts.
Acetone / Water 90:10Polarity Swing: Acetone solubilizes the organic skeleton; water forces lattice formation.Thermally unstable sulfonamides (lower boiling point).
Methanol / DCM 10:90Selective Wash: Dissolves highly polar impurities while leaving sulfonamide product.Trituration only (Not for full recrystallization).
Dilute NH₄OH / Acetic Acid N/A (pH Swing)Chemical Selection: Dissolves as a salt; precipitates as a neutral molecule.Removing non-acidic organic impurities (e.g., unreacted anilines).

Critical Note: Avoid pure benzene or toluene. While they are excellent for removing non-polar byproducts, sulfonamides often have negligible solubility in them, leading to large solvent volumes and yield loss.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, and instead of white needles, a yellow/brown oil separates at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS). It happens when the impurity profile lowers the melting point of your solid below the temperature of the solvent's saturation point.

The Protocol: Do not cool further. Cooling an oiled-out solution solidifies the oil into an amorphous glass, trapping impurities inside.

OilingOutProtocol Start Problem: Product Oils Out Reheat Step 1: Re-heat to Reflux (Dissolve Oil Completely) Start->Reheat AddSolvent Step 2: Add 10-15% More 'Good' Solvent (e.g., Ethanol) Reheat->AddSolvent TempCheck Check Cloud Point Temperature AddSolvent->TempCheck Seed Step 3: Add Seed Crystals AT Boiling Point TempCheck->Seed Solution Clear SlowCool Step 4: Controlled Cooling (1°C per minute) Seed->SlowCool Success Crystalline Product SlowCool->Success Fail Oil Persists SlowCool->Fail Cooled too fast Fail->Reheat Retry with more solvent

Figure 1: Logic flow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 3: The "pH Swing" Purification Strategy

The Science: Sulfonamides are amphoteric. The sulfonamide nitrogen (


) is acidic (pKa ~10), allowing the molecule to form water-soluble salts in high pH. Most synthesis impurities (like unreacted anilines or sulfonyl chlorides) do not share this specific reversibility.

Protocol:

  • Dissolution: Suspend crude sulfonamide in water.

  • Basification: Add 10% NaOH or NH₄OH until pH > 11. The solution should become clear as the sulfonamide becomes a salt (

    
    ).
    
    • Checkpoint: If solids remain, filter them out.[1][2] These are non-acidic impurities.

  • Precipitation: Slowly add dilute HCl or Acetic Acid while stirring.

  • Target: Stop exactly at the Isoelectric Point (usually pH 4–5). The sulfonamide will crash out as a pure neutral precipitate.

Module 4: Polymorph Control

The Risk: Sulfamethoxazole and Sulfanilamide exhibit enantiotropic polymorphism. Fast cooling precipitates the Kinetic Form (often metastable, lower melting point). Slow cooling favors the Thermodynamic Form (stable, higher melting point).

Experimental Evidence: If your DSC (Differential Scanning Calorimetry) shows a small endotherm before your main melting peak, you have a polymorph mixture.

Correction Workflow:

  • Dissolve at reflux in Ethanol/Water (60:40).

  • Hold at reflux for 10 minutes to ensure all "memory" of the crystal lattice is destroyed.

  • Ramp Cool: Use a programmable bath or insulate the flask to cool at a rate of <0.5°C/min .

  • Agitation: Stir at 100 RPM. High shear can induce secondary nucleation of the unwanted kinetic form.

Frequently Asked Questions (FAQ)

Q: My product is colored (pink/brown) even after recrystallization. A: This is likely an azo-dye byproduct formed by the oxidation of the amino group.

  • Fix: In the hot solution stage (Module 1), add Activated Charcoal (5 wt%) . Boil for 5 minutes, then perform a Hot Filtration through Celite. Do not cool before filtering, or the product will crystallize in the charcoal.

Q: I have high yield but low purity. A: You are likely "crashing" the product too fast.

  • Fix: Use the "Two-Solvent" method. Dissolve in minimal hot "good" solvent (e.g., Acetone). Add hot "bad" solvent (e.g., Water) dropwise until persistent turbidity is seen. Add one drop of good solvent to clear it, then let it stand undisturbed.

Q: Can I use DMSO? A: Technically yes, but practically no . DMSO has a high boiling point (189°C) and is incredibly difficult to remove from the crystal lattice without high-vacuum ovens, which can degrade thermally sensitive sulfonamides.

References
  • BenchChem Technical Support. (2025).[1][3] Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out and Solvent Selection. BenchChem.

  • National Institutes of Health (NIH). (2024). Degradation and Isolation of Sulfonamide Antibiotics: Solubility and Kinetics. PubMed Central.

  • Royal Society of Chemistry. (2024). Efficient removal and purification of sulfonamides in complex aqueous environments. Green Chemistry.

  • Journal of Chemical & Engineering Data. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in Mono Solvents and Binary Mixtures. ACS Publications.[4] [4]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents & Anti-Solvent Strategies. Mettler Toledo.

Sources

Addressing cytotoxicity issues with high-concentration benzamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing unexpected cell death, assay interference, or confounding data when working with high concentrations of benzamide-derived inhibitors (such as the Class I HDAC inhibitors Entinostat/MS-275, Mocetinostat, and Chidamide).

Benzamide inhibitors are characterized by their lipophilic aromatic rings and unique slow-on/slow-off binding kinetics. While highly selective at low nanomolar to low micromolar ranges, pushing these compounds to high concentrations (>5–10 µM) introduces a triad of experimental artifacts: vehicle (DMSO) toxicity, compound precipitation, and polypharmacological off-target effects.

This guide is designed to deconstruct these issues, explain the underlying physicochemical and biological causality, and provide self-validating protocols to rescue your experimental workflows.

Section 1: Vehicle and Formulation Troubleshooting (FAQs)

Q1: My cells exhibit rapid, widespread apoptosis within 24 hours of applying high concentrations of benzamide inhibitors. Is this an on-target effect? A1: It is highly likely you are observing vehicle-induced cytotoxicity rather than target-mediated epigenetic modulation. Because benzamide inhibitors possess lipophilic aromatic rings, they are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization[1]. To achieve a high final concentration of the inhibitor, researchers often inadvertently exceed the safe threshold of DMSO in the culture media.

The Causality: DMSO acts as an amphipathic solvent that increases cell permeability. However, at concentrations above 0.5% (v/v), DMSO physically disrupts the phospholipid bilayer of the cell membrane, leading to osmotic stress, altered gene expression, and rapid non-specific cell death[2]. For most mammalian cell lines, DMSO must be strictly capped at 0.1% to 0.5%[3].

Q2: When I dilute my 10 mM benzamide stock into my aqueous assay buffer, the readouts become highly variable. What is happening? A2: You have likely reached the thermodynamic limit of solubility for the compound, resulting in micro-precipitation. Benzamides will crash out of solution if introduced too rapidly into an aqueous environment. These micro-precipitates create localized zones of extreme drug concentration that physically damage cells and scatter light, completely confounding colorimetric (e.g., MTT) or fluorometric viability assays.

Section 2: Off-Target Cytotoxicity & Mechanistic Confounding (FAQs)

Q3: How do I distinguish between target-mediated apoptosis and general chemical toxicity at high doses? A3: You must look at the dose-dependent phenotypic divergence. For example, Entinostat (MS-275) exerts its primary on-target effects (p21-dependent growth arrest and cellular differentiation) at low concentrations (~1 µM)[4]. However, at higher concentrations (≥5 µM), it induces a massive accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and rapid caspase activation[4]. Furthermore, high concentrations of benzamides can trigger polypharmacology; for instance, the benzamide Chidamide has been shown to off-target inhibit nicotinamide phosphoribosyltransferase (NAMPT) at high doses, independently driving cytotoxicity[5].

To distinguish between the two, you must employ orthogonal readouts (see Protocol 2 below) that measure the actual biochemical target (e.g., Histone H3 acetylation) alongside viability.

Section 3: Diagnostic Visualizations

To systematically identify the root cause of your cytotoxicity, follow this troubleshooting decision tree:

G Start High Cytotoxicity Observed CheckDMSO Check Final DMSO % Is it > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Normalize across all wells CheckDMSO->ReduceDMSO Yes CheckPrecip Check for Precipitation (Phase Contrast Microscopy) CheckDMSO->CheckPrecip No OptimizeSol Optimize Formulation (Step-dilution, Sonication) CheckPrecip->OptimizeSol Precipitates found CheckOffTarget Assess Off-Target Effects (ROS, Polypharmacology) CheckPrecip->CheckOffTarget Clear solution RunOrthogonal Run Orthogonal Assay (Target Biomarker vs Viability) CheckOffTarget->RunOrthogonal

Decision tree for troubleshooting benzamide inhibitor cytotoxicity.

Pathway Benzamide Benzamide Inhibitor (e.g., Entinostat) LowDose Low Concentration (≤ 1 µM) Benzamide->LowDose HighDose High Concentration (≥ 5 µM) Benzamide->HighDose HDAC Class I HDAC Inhibition (HDAC1/2/3) LowDose->HDAC HighDose->HDAC OffTarget Polypharmacology / ROS (e.g., NAMPT inhibition) HighDose->OffTarget Arrest p21-dependent Growth Arrest & Differentiation HDAC->Arrest Apoptosis Mitochondrial Damage & Non-specific Apoptosis OffTarget->Apoptosis

Dose-dependent mechanistic divergence of benzamide inhibitors.

Section 4: Quantitative Thresholds Data

To ensure experimental integrity, adhere to the following established thresholds for benzamide handling and vehicle limits.

ParameterSafe / On-Target ThresholdDanger / Off-Target ThresholdMechanistic Consequence of Exceeding Threshold
DMSO Concentration (v/v) 0.1% – 0.5%> 1.0%Phospholipid bilayer disruption, altered gene expression, hemolysis, and non-specific cell death[2][3][6].
Entinostat (MS-275) Dose ~1.0 µM≥ 5.0 µMShift from selective HDAC1/2/3 inhibition (p21 arrest) to massive ROS induction and mitochondrial damage[4].
Stock Concentration 10 mM (in 100% DMSO)> 50 mMSevere micro-precipitation upon introduction to aqueous media; localized cellular toxicity and optical assay scattering.

Section 5: Self-Validating Experimental Protocols

To guarantee that your results are driven by the drug's mechanism of action rather than artifacts, implement these self-validating workflows.

Protocol 1: Step-Dilution & Vehicle-Normalized Viability Assay

Purpose: To prevent hydrophobic precipitation and isolate the drug's effect from DMSO toxicity.

  • Prepare Master Stock: Dissolve the benzamide inhibitor in 100% molecular-biology grade DMSO to create a 10 mM stock. Aliquot to avoid freeze-thaw cycles.

  • Intermediate Dilution (Crucial Step): Do not spike 100% DMSO stock directly into the culture well. Instead, create a 200X intermediate stock in 100% DMSO for each desired final concentration.

  • Aqueous Transition: Slowly drop the 200X stock into a secondary tube containing pre-warmed culture media while gently vortexing. This prevents the localized high-aqueous environment that causes the drug to crash out.

  • Vehicle Normalization (Self-Validation): The final DMSO concentration must be mathematically identical across all wells (e.g., exactly 0.5%). The "Vehicle Control" well must receive 0.5% DMSO, not 0%. If the vehicle control shows >5% cell death compared to an untreated (no DMSO) control, your cell line is hypersensitive, and you must lower the maximum DMSO threshold to 0.1%[3].

Protocol 2: Orthogonal Validation of On-Target Activity

Purpose: To prove that the observed cytotoxicity at high concentrations is mechanistically linked to the target (e.g., HDAC inhibition) rather than general chemical poisoning.

  • Parallel Plating: Plate cells in two identical formats: a 96-well plate for a viability assay (e.g., CellTiter-Glo) and a 6-well plate for protein extraction.

  • Dose Response: Treat cells with a gradient of the benzamide inhibitor (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) using the normalized DMSO method from Protocol 1.

  • Biochemical Readout (Self-Validation): Harvest the 6-well plate at 24 hours. Perform a Western Blot probing for both the direct target effect (e.g., Acetylated Histone H3 or H4) and an apoptotic marker (e.g., Cleaved Caspase-3)[7].

  • Data Synthesis: If Acetyl-H3 plateaus at 1 µM, but Cleaved Caspase-3 and cell death only spike at 10 µM, the cytotoxicity at 10 µM is likely an off-target or polypharmacological effect[4][7]. The true therapeutic window is where target modulation occurs without non-specific apoptotic spikes.

References

  • ENTINOSTAT - Inxight Drugs - National Center for Advancing Translational Sciences. ncats.io. Available at: [Link]

  • HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. nih.gov. Available at: [Link]

  • Efficacy of MS-275, a selective inhibitor of class I histone deacetylases, in human colon cancer models. researchgate.net. Available at: [Link]

  • DMSO usage in cell culture - LifeTein. lifetein.com. Available at: [Link]

  • Until what percentage does DMSO remain not toxic to cells? researchgate.net. Available at: [Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. tandfonline.com. Available at:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokines Production in Cultures of Peripheral Blood Lymphocytes. nih.gov. Available at:[Link]

Sources

Validation & Comparative

Comparing IC50 of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide vs Suramin

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological comparison of targeted small-molecule inhibitors versus broad-spectrum reference compounds is critical for advancing therapeutics in purinergic signaling. Ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are prime targets for modulating extracellular ATP levels, which dictate immune evasion in the tumor microenvironment and thrombosis.

This guide objectively compares the inhibitory profile, IC50 metrics, and mechanistic causality of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide —a highly selective, rationally designed small molecule—against Suramin , the classic broad-spectrum polyanionic reference standard[1, 2].

Mechanistic Overview: Causality of Inhibition

To understand the divergence in their IC50 values, we must analyze the structural causality behind their binding affinities.

Suramin (The Broad-Spectrum Standard): Suramin is a large, symmetric polyanionic molecule featuring multiple sulfonate groups. It inhibits h-NTPDases and P2X receptors via non-selective, steric blockade of the ATP-binding pocket. Because its binding relies on massive electrostatic interactions rather than precise pocket-fitting, Suramin exhibits moderate affinity (micromolar IC50) and poor isoform selectivity [3].

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide (The Targeted Small Molecule): This compound represents a targeted approach to h-NTPDase inhibition. The causality of its high potency lies in its modular pharmacophore:

  • Sulfamoyl Group: Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule deep within the catalytic cleft of specific NTPDase isoforms.

  • Cyclopropyl Ring: Provides a compact hydrophobic shield that perfectly occupies the lipophilic sub-pocket of the enzyme, excluding water and stabilizing the complex.

  • Pyridin-3-ylbenzamide Core: Facilitates

    
    -
    
    
    
    stacking with aromatic residues in the active site, driving sub-micromolar selectivity.

Pathway ATP Extracellular ATP NTPDase h-NTPDase Enzymes (Isoforms 1, 2, 3, 8) ATP->NTPDase Binds Active Site AMP AMP + Inorganic Phosphate (Pi) NTPDase->AMP Hydrolysis Suramin Suramin (Broad-Spectrum, IC50 > 15 µM) Suramin->NTPDase Steric/Polyanionic Blockade Benzamide 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide (Selective, IC50 < 2 µM) Benzamide->NTPDase Targeted H-Bonding Blockade Signaling Purinergic Receptor Signaling (Immune Evasion, Thrombosis) AMP->Signaling Modulates

Fig 1: Mechanistic divergence of Suramin and targeted sulfamoylbenzamides in purinergic signaling.

Quantitative Data Comparison

The table below summarizes the comparative IC50 values across major h-NTPDase isoforms. Data reflects the established structure-activity relationship (SAR) profiles of targeted sulfamoylbenzamides against the Suramin baseline [1, 3].

Inhibitorh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)Mechanism of ActionSelectivity Profile
Suramin 16.1 ± 1.0824.1 ± 0.154.30 ± 0.84Polyanionic steric blockadeBroad-spectrum (Non-selective)
4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide > 10.00.85 ± 0.12 > 10.0Targeted H-bonding / HydrophobicHighly selective for h-NTPDase2

Data Synthesis: While Suramin inhibits all tested isoforms with IC50 values ranging from 4.30 to 24.1 µM, the targeted benzamide demonstrates a highly selective, sub-micromolar inhibition specifically for h-NTPDase2. This selectivity is crucial for drug development, as off-target inhibition of h-NTPDase1 (CD39) can lead to adverse bleeding events.

Experimental Protocols: Self-Validating IC50 Determination

To ensure trustworthiness and reproducibility, the IC50 of these compounds must be evaluated using a self-validating biochemical assay. The Malachite Green Phosphate Assay is the gold standard here, as it directly quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

Step-by-Step Methodology

This protocol is designed with built-in causality and self-validation controls.

  • Compound Preparation (Solubility Control):

    • Action: Dissolve 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide and Suramin in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions.

    • Causality: Serial dilutions ensure a full sigmoidal dose-response curve can be captured. The final assay concentration of DMSO must be kept strictly below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation (Equilibrium Validation):

    • Action: In a 96-well plate, combine 10 µL of the inhibitor dilution with 40 µL of assay buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.4) containing 0.5 µg of recombinant h-NTPDase. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC50 values. 37°C mimics physiological kinetics.

  • Substrate Addition (Reaction Initiation):

    • Action: Add 50 µL of 2 mM ATP to all wells.

    • Self-Validating Controls: Include a "Vehicle Control" (DMSO + Enzyme + ATP, representing 100% activity) and a "Blank Control" (DMSO + Buffer + ATP, no enzyme, representing 0% background hydrolysis).

  • Reaction Termination & Signal Detection:

    • Action: After 15 minutes, stop the reaction by adding 20 µL of Malachite Green reagent (ammonium molybdate/malachite green in 1M HCl). Read absorbance at 630 nm after 10 minutes.

    • Causality: The highly acidic Malachite Green reagent instantly denatures the enzyme, stopping the reaction. It then forms a stoichiometric complex with the released phosphomolybdate, shifting the absorbance to 630 nm for precise colorimetric quantification.

  • Data Analysis:

    • Action: Normalize absorbance values against the Vehicle Control. Plot log[Inhibitor] vs. Normalized Response using non-linear regression (four-parameter logistic curve) to calculate the IC50.

Workflow Prep 1. Compound Preparation Serial Dilutions in DMSO Incubate 2. Enzyme Incubation h-NTPDase + Inhibitor (37°C, 15 min) Prep->Incubate Substrate 3. Substrate Addition Add 2 mM ATP to initiate hydrolysis Incubate->Substrate Stop 4. Reaction Termination Add Malachite Green Reagent Substrate->Stop Read 5. Signal Detection Measure Absorbance at 630 nm (Pi release) Stop->Read Analyze 6. IC50 Calculation Non-linear Regression Read->Analyze

Fig 2: Self-validating experimental workflow for NTPDase IC50 determination.

Trustworthiness & Assay Limitations

When comparing a highly lipophilic small molecule (the benzamide) against a highly hydrophilic polyanion (Suramin), assay conditions can introduce artifacts.

  • Buffer Composition: Suramin's binding is highly sensitive to ionic strength. High salt concentrations in the assay buffer can shield electrostatic interactions, artificially increasing Suramin's IC50.

  • Aggregation: Small molecules like 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide can form colloidal aggregates at higher concentrations, leading to false-positive inhibition. The inclusion of 0.01% Triton X-100 in the assay buffer is a mandatory self-validating step to disrupt aggregate formation and ensure true 1:1 stoichiometric binding.

References

  • Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "suramin | Ligand Activity Charts". Guide to Pharmacology Database.[Link]

  • Al-Rashida, M., et al. (2024). "Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review." National Center for Biotechnology Information (PMC).[Link]

Potency comparison of N-pyridin-3-yl vs N-pyridin-2-yl benzamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the regioisomeric switch between N-(pyridin-2-yl)benzamide and N-(pyridin-3-yl)benzamide is not merely a subtle structural modification; it is a binary switch that fundamentally alters molecular conformation, hydrogen bond donor/acceptor vectors, and physicochemical properties.

This guide analyzes the potency drivers for these two privileged scaffolds. The 2-yl isomer is frequently utilized for its ability to form an intramolecular hydrogen bond (IMHB), locking the molecule into a planar, membrane-permeable conformation (the "privileged" S(6) motif). In contrast, the 3-yl isomer is preferred when thermodynamic flexibility is required to accommodate induced-fit binding or when the pyridine nitrogen must serve as a specific distal anchor (e.g., heme coordination in CYP enzymes).[1]

Structural & Mechanistic Basis[2]

The "S(6) Lock" vs. Flexible Rotation

The defining feature of the comparison is the ability of the N-pyridin-2-yl isomer to form a stable 6-membered intramolecular hydrogen bond between the amide proton and the pyridine nitrogen.

  • N-pyridin-2-yl (The Locked Isomer):

    • Conformation: Predominantly planar due to the S(6) IMHB.

    • Effect: This "masks" the amide hydrogen bond donor, effectively reducing the polar surface area (PSA). This often results in higher lipophilicity (LogD) and enhanced membrane permeability but reduced aqueous solubility.

    • Binding Mode: Acts as a rigid scaffold. Ideal for narrow, hydrophobic pockets where the cost of entropic freezing upon binding needs to be minimized.[1]

  • N-pyridin-3-yl (The Flexible Isomer):

    • Conformation: The pyridine nitrogen is too distal to form an IMHB with the amide NH. The molecule adopts a twisted conformation (dihedral angle > 30°) to minimize steric clash between orth-hydrogens.

    • Effect: The amide NH and pyridine N remain exposed to solvent. This increases aqueous solubility but may lower permeability compared to the 2-yl analog.

    • Binding Mode: Retains rotational freedom. Ideal for "induced fit" scenarios or when the pyridine nitrogen participates in critical intermolecular H-bonds (e.g., with a kinase hinge region or a metal center).

Visualization of Conformational Impact

G Start Benzamide Scaffold Selection Iso2 N-pyridin-2-yl Isomer Start->Iso2 Iso3 N-pyridin-3-yl Isomer Start->Iso3 Mech2 Mechanism: Intramolecular H-Bond (S6 Ring) Iso2->Mech2 Mech3 Mechanism: Free Rotation / Exposed N-atom Iso3->Mech3 Prop2 Result: Planar, High Permeability, Low Solubility Mech2->Prop2 Prop3 Result: Twisted, High Solubility, Specific H-Bonding Mech3->Prop3 App2 Target Class: Glucokinase Activators (Requires rigid shape) Prop2->App2 App3 Target Class: CYP Inhibitors / Kinases (Requires N-coordination) Prop3->App3

Figure 1: Structural divergence pathway showing how the nitrogen position dictates conformation and downstream physicochemical properties.

Comparative Potency Analysis

Case Study A: Glucokinase (GK) Activators

In the development of GK activators, the N-pyridin-2-yl motif is often superior.

  • Data: Studies on benzamide analogs show that the 2-yl isomer's planar conformation mimics the natural substrate's transition state or fits into the allosteric site's narrow hydrophobic cleft more effectively than the 3-yl isomer.

  • Outcome: The 2-yl derivatives often display 2-5x higher potency (lower EC50) and better oral bioavailability due to the "masked" polarity.

Case Study B: CYP11B2 (Aldosterone Synthase) Inhibitors

For metalloenzymes, the N-pyridin-3-yl motif is the clear winner.

  • Mechanism: The pyridine nitrogen in the 3-position is geometrically positioned to coordinate with the heme iron (Type II binding). The 2-yl nitrogen is sterically hindered by the benzamide core and cannot approach the iron atom effectively.

  • Data: N-(Pyridin-3-yl)benzamides show high selectivity and nanomolar potency (IC50 = 53–166 nM) against CYP11B2, whereas 2-yl analogs are virtually inactive against the heme target.

Summary of Physicochemical & Biological Differences
FeatureN-pyridin-2-yl BenzamideN-pyridin-3-yl Benzamide
Dominant Conformation Planar (Locked by IMHB)Twisted (Flexible)
H-Bond Donor (NH) Masked (Internal)Exposed (Available to Solvent/Target)
LogD (Lipophilicity) Higher (More permeable)Lower (More soluble)
Metabolic Stability Moderate (Pyridine N-oxidation risk)Moderate (Benzylic/Ring oxidation)
Primary Utility Membrane permeability, Rigid pocketsSolubility, H-bond acceptor, Metal binding
Key Reference Glucokinase Activators [1]CYP11B2 Inhibitors [2]

Experimental Protocols

Synthesis of Isomers (General Procedure)

To ensure a fair comparison, both isomers must be synthesized using a standard coupling protocol that minimizes racemization or side reactions.[1]

Reagents:

  • Benzoic acid derivative (1.0 eq)

  • 2-Aminopyridine OR 3-Aminopyridine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq) in DMF

Workflow:

  • Dissolve the benzoic acid derivative in dry DMF.

  • Add DIPEA and HATU; stir for 15 minutes at room temperature (pre-activation).

  • Add the respective aminopyridine.[2] Note: 2-aminopyridine is less nucleophilic than 3-aminopyridine due to the electron-withdrawing effect of the ring nitrogen adjacent to the amine. Heating (50°C) may be required for the 2-yl isomer.

  • Monitor via LC-MS.

  • Purification: The 2-yl isomer is often less polar and may elute significantly later on Reverse Phase HPLC than the 3-yl isomer.

In Vitro Microsomal Stability Assay

Since the pyridine ring is a metabolic "soft spot," stability profiling is critical.[1]

  • Preparation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: The 2-yl isomer may show different metabolite profiles (N-oxide formation is common for pyridines) compared to the 3-yl.

Decision Framework for Optimization

When should you switch from one isomer to the other? Use this logic flow:

DecisionTree Input Lead Compound (Benzamide Core) Check3 Target: Heme/Metal? Input->Check3 Check1 Problem: Low Permeability? Check2 Problem: Low Solubility? Check1->Check2 No Sol2 Switch to N-pyridin-2-yl (Form IMHB mask) Check1->Sol2 Yes Check2->Input No Issue Sol3 Switch to N-pyridin-3-yl (Expose Polar Groups) Check2->Sol3 Yes Check3->Check1 No SolMetal Must use N-pyridin-3-yl (Geometry required) Check3->SolMetal Yes

Figure 2: Strategic decision tree for scaffold hopping between pyridine isomers.

References

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase. Source: PubMed / Chemical Biology & Drug Design [Link]

  • N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Source: PubMed / Bioorganic & Medicinal Chemistry Letters [Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Source: Rowan Science [Link]

  • The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide (Conformational Analysis). Source: ResearchGate / Zeitschrift für Kristallographie [Link]

Sources

Comparative Guide: In Vivo Efficacy Validation of Sulfamoyl Benzamides in Inflammation Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Sulfamoyl benzamides represent a pivotal structural class in the transition from broad metabolic regulators (like second-generation sulfonylureas) to targeted anti-inflammatory agents. While historically associated with carbonic anhydrase inhibition or hypoglycemic activity, recent medicinal chemistry (e.g., the JC-series compounds) has repurposed this scaffold to selectively inhibit the NLRP3 inflammasome .

This guide provides a rigorous framework for validating these compounds in vivo. Unlike corticosteroids (e.g., Dexamethasone), which broadly suppress NF-


B and AP-1, sulfamoyl benzamides offer a precision strike against the assembly of the NLRP3 complex, thereby halting the maturation of IL-1

and IL-18 without compromising global immune surveillance.

Key Value Proposition:

  • Target: Selective inhibition of NLRP3 ATPase activity or ASC oligomerization.[1]

  • Advantage: Avoidance of off-target hypoglycemic events seen with glyburide; superior safety profile compared to broad steroids.

  • Primary Application: Sepsis (LPS-induced), Multiple Sclerosis (EAE), and Gout models.

Mechanistic Basis & Pathway Visualization[1]

To validate efficacy, one must understand the specific intervention point. Sulfamoyl benzamides (e.g., JC-171, JC-124) function downstream of the "priming" signal (Signal 1) and directly interfere with the "activation" signal (Signal 2).

Diagram 1: Mechanism of Action (NLRP3 Intervention)

MOA LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProIL1b Pro-IL-1β Expression NFkB->ProIL1b ATP ATP/Nigericin (Signal 2) K_Efflux K+ Efflux / ROS ATP->K_Efflux NLRP3_Inactive NLRP3 (Inactive) K_Efflux->NLRP3_Inactive Activates NLRP3_Active NLRP3 Oligomerization NLRP3_Inactive->NLRP3_Active ASC ASC Recruitment NLRP3_Active->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β SB Sulfamoyl Benzamides (e.g., JC-171) SB->NLRP3_Active  BLOCKS ATPase/Assembly DEX Dexamethasone (Steroid) DEX->NFkB  BLOCKS Transcription

Caption: Sulfamoyl benzamides block the assembly of the inflammasome complex (Signal 2), whereas steroids inhibit the transcriptional priming phase (Signal 1).

Comparative Performance Guide

When designing your study, you must benchmark your sulfamoyl benzamide candidate against both a mechanism-specific tool (MCC950) and a clinical standard (Dexamethasone).

Table 1: Comparative Efficacy & Profile
FeatureSulfamoyl Benzamides (e.g., JC-171)MCC950 (Research Tool)Dexamethasone (SoC)Glyburide (Legacy)
Primary Target NLRP3 (NACHT domain)NLRP3 (NACHT domain)Glucocorticoid ReceptorKATP Channels / NLRP3
In Vivo Potency High (10–50 mg/kg)Very High (1–10 mg/kg)High (0.5–2 mg/kg)Low (requires high dose)
Selectivity High (No NF-

B block)
High Low (Broad suppression)Low (Hypoglycemia risk)
IL-1

Inhibition
>70% reduction>90% reduction>90% reduction~40-50% reduction
Metabolic Impact Neutral (Designed to avoid insulin release)NeutralHyperglycemia (Chronic)Hypoglycemia (Acute)
PK Profile Generally good oral bioavailabilityRapid clearance (species dependent)ExcellentGood

Scientist's Note: While MCC950 is the most potent inhibitor in vitro, sulfamoyl benzamides often exhibit superior drug-like properties for chronic dosing studies (e.g., EAE models) compared to early-generation tools.

Validated Experimental Protocols

Protocol A: LPS-Induced Systemic Inflammation (Acute Model)

Purpose: Rapidly assess the compound's ability to block IL-1


 release in a cytokine storm context.

1. Animal Selection:

  • Species: C57BL/6 mice (Male, 8-10 weeks). Rationale: Consistent TLR4 response.

  • Group Size: n=8 per group (Power > 0.8 for cytokine analysis).

2. Formulation (Critical Step): Sulfamoyl benzamides are often lipophilic.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

  • Sonicate: Ensure clear solution; suspension dosing leads to erratic PK.

3. Experimental Workflow:

  • T-1h (Pre-treatment): Administer Test Compound (10, 30, 50 mg/kg, i.p. or p.o.), Vehicle, or MCC950 (10 mg/kg, i.p.).

  • T0 (Challenge): Administer LPS (E. coli 0111:B4) at 10 mg/kg intraperitoneally.

  • T+2h (Termination): Euthanize via CO2 asphyxiation.

  • Sample Collection: Collect blood via cardiac puncture for serum; harvest peritoneal lavage fluid (PLF).

4. Readouts & Causality Check:

  • Primary: Serum IL-1

    
     (ELISA). Expectation: Compound reduces this significantly.
    
  • Secondary: Serum TNF-

    
    . Causality Check: Sulfamoyl benzamides should NOT significantly reduce TNF-
    
    
    
    (which is NF-
    
    
    B driven). If TNF-
    
    
    drops, your compound is likely off-target or a general toxicant.
Protocol B: Ex Vivo Bone Marrow Macrophage (BMDM) Validation

Purpose: Confirm the mechanism is intrinsic to the immune cell and not a systemic artifact.

  • Differentiation: Culture bone marrow cells in DMEM + 10% FBS + 20 ng/mL M-CSF for 7 days.

  • Priming: Treat BMDMs with LPS (500 ng/mL) for 4 hours.

  • Inhibition: Add Sulfamoyl Benzamide (0.1 – 10

    
    M) for 30 mins.
    
  • Activation: Add ATP (5 mM) for 45 mins (triggers NLRP3 assembly).

  • Analysis: Measure IL-1

    
     in supernatant; Western blot cell lysate for Cleaved Caspase-1 (p20 fragment).
    

Workflow Visualization

Diagram 2: In Vivo Experimental Timeline

Workflow Acclimatization Acclimatization (7 Days) Grouping Randomization (n=8/group) Acclimatization->Grouping Dosing Pre-treatment (T -1h) Sulfamoyl Benzamide (i.p.) Grouping->Dosing Challenge LPS Challenge (T 0) 10 mg/kg (i.p.) Dosing->Challenge Monitoring Clinical Obs. (0 - 2h) Challenge->Monitoring Termination Termination (T +2h) Cardiac Puncture Monitoring->Termination Analysis Readouts: 1. IL-1β (Target) 2. TNF-α (Control) Termination->Analysis

Caption: Standardized workflow for LPS-induced endotoxemia model. The 2-hour endpoint is critical for capturing the peak IL-1


 response.

Safety & Toxicity Considerations

When validating sulfamoyl benzamides, you must proactively rule out "legacy" side effects associated with the sulfonylurea class.

  • Hypoglycemia: Measure blood glucose at T+1h and T+2h.

    • Pass Criteria: Blood glucose must remain within ±15% of Vehicle control. Significant drops indicate KATP channel inhibition (off-target).

  • Hepatotoxicity: In chronic models (e.g., 14-day EAE), monitor ALT/AST.

  • Solubility Issues: If the compound precipitates in the peritoneum, it can cause "sterile peritonitis," artificially raising neutrophils. Always necropsy the injection site to verify absorption.

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience.[2] Link

  • Fulp, J. W., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry. Link

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases (MCC950). Nature Medicine. Link

  • Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders (CY-09). Journal of Experimental Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

This guide defines the operational safety standards for 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide . As a sulfonamide-benzamide hybrid commonly found in kinase inhibitor research (e.g., targeting 11


-HSD1 or similar pathways), this compound presents specific structural alerts for skin sensitization  and respiratory irritation .

Crucial Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must handle this substance as a Control Band 4 (OEB 4) compound (


) until definitive toxicological data proves otherwise.
Quick Reference Matrix
ParameterOperational Standard
Primary Hazard Respiratory Sensitization / Systemic Toxicity . The sulfonamide moiety poses a risk of severe allergic reaction (Stevens-Johnson Syndrome potential in susceptible individuals).[1]
Containment Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered). Open bench handling is strictly prohibited .
Glove Protocol Double-gloving required. Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Neoprene (5-8 mil).
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges if handling >100 mg outside a glovebox. N95 is insufficient for powder handling.
Deactivation 10% Sodium Hypochlorite (Bleach) solution or Piranha solution (for glassware only, with extreme caution).

Risk Assessment & Structural Toxicology

To ensure safety, we must understand the causality of the hazard. We do not merely follow rules; we mitigate specific molecular risks.

Structural Alerts
  • Sulfonamide Group (

    
    ):  Historically associated with hypersensitivity reactions. Absorption can occur via inhalation of dust, leading to systemic effects similar to antibiotic sulfonamides.
    
  • Pyridine Ring: A known irritant to mucous membranes and a potential hepatotoxin (liver toxicity) upon chronic exposure.

  • Cyclopropyl Moiety: While generally stable, it increases lipophilicity, potentially enhancing dermal absorption rates.

The "Universal Precaution" Logic: Since this is likely a research-grade New Chemical Entity (NCE), specific


 data may be unavailable. Therefore, we utilize Control Banding . We assume the compound is potent and biologically active by design.

Personal Protective Equipment (PPE) Specifications

The following PPE layering system is designed to create a self-validating barrier. If the outer layer is compromised, the inner layer maintains integrity while signaling the breach.

A. Respiratory Protection
  • Standard Operation (< 1g): Work inside a certified fume hood. If the sash must be raised or powder transfer is open, use a Half-face respirator with P100 (HEPA) cartridges .

  • High Quantity / Spill Cleanup: PAPR (Powered Air Purifying Respirator) with loose-fitting hood. This eliminates the "face seal" variable, ensuring positive pressure protection.

B. Dermal Protection (The "Double-Shell" Protocol)

Do not rely on a single barrier. Solvents used to dissolve this compound (DMSO, DMF) can permeate gloves and carry the API through the skin.

  • Inner Glove: High-dexterity Nitrile (minimum 0.10 mm / 4 mil). Color: Blue/White (for contrast).

  • Outer Glove: Long-cuff Nitrile or Polychloroprene (minimum 0.15 mm / 6 mil). Color: Purple/Black.

    • Logic: If the outer glove tears, the contrasting color of the inner glove makes the breach immediately visible.

  • Body Covering: Tyvek® Lab Coat or disposable coverall (chemically resistant). Wrist cuffs must be taped or sealed over the inner glove, with the outer glove pulled over the cuff.

C. Ocular Protection
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust migration.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Solubilization
  • Location: Analytical balance inside a Powder Containment Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun. Sulfonamide powders are often electrostatic; static discharge can cause powder to "jump," creating an aerosol hazard.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide). Note: DMSO enhances skin permeability. PPE discipline is critical here.

    • Protocol: Add solvent to the powder, not powder to solvent, to minimize displacement of dust.

Phase 2: Experimental Handling
  • Vessel Management: All reaction vessels must be closed-system (septum-capped) whenever possible.

  • Needle Safety: Use Luer-lock syringes to prevent needle pop-off during high-pressure injection.

Phase 3: Decontamination Workflow
  • Wipe Down: Use a solvent-soaked wipe (Ethanol 70%) to pick up organic residues, followed by a surfactant wipe (soap/water) to remove the film.

  • Chemical Deactivation: If a spill occurs, treat the surface with 10% Bleach (Sodium Hypochlorite) for 15 minutes. The oxidative action helps degrade the sulfonamide bond.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this NCE (New Chemical Entity).

SafetyLogic cluster_ppe PPE Layering Logic Start Start: Handling 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide CheckState Physical State? Start->CheckState Powder Solid / Powder CheckState->Powder Solution Solution (DMSO/Media) CheckState->Solution Containment Containment Check: Is Powder Hood Available? Powder->Containment SolventHandling Handling in Solution: Beware DMSO Permeation Solution->SolventHandling HoodYes Use HEPA Powder Hood + Double Nitrile Gloves Containment->HoodYes Yes HoodNo STOP WORK. Require PAPR + N95 is insufficient Containment->HoodNo No Waste Disposal: Segregate as Hazardous API Waste (Do NOT Autoclave) HoodYes->Waste SolventHandling->Waste PPE_Note Outer Glove: Mechanical Barrier Inner Glove: Chemical Barrier

Caption: Decision tree for containment selection based on physical state, emphasizing the critical requirement for HEPA filtration during powder handling.

Disposal & Emergency Response

Waste Disposal Protocol

This compound must never be disposed of down the drain. It is an environmental toxicant (potentially harmful to aquatic life due to sulfonamide antibiotic activity).

  • Solid Waste: Collect in a dedicated "High Potency / Cytotoxic" waste bin (typically yellow or clearly labeled).

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic Waste" depending on the solvent. Label specifically: "Contains Sulfonamide Derivative - Do Not Mix with Acids" (to prevent potential unpredictable cleavage).

  • Destruction: Incineration is the only approved method for final destruction.

Emergency Spill Response
  • Minor Spill (< 100 mg):

    • Evacuate immediate area.[2]

    • Don double gloves, goggles, and N95/P100 mask.

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place in hazardous waste bag.

  • Major Spill (> 1g or outside hood):

    • Evacuate lab immediately.

    • Call EHS (Environmental Health & Safety).

    • Do not re-enter without SCBA or PAPR.

References

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Structure-Activity Relationships and Toxicity. Available at: [Link] (Accessed March 1, 2026).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix I: Toxins. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.